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Sulfonato-thiacalix[4]arene

Cat. No.: B1242425
M. Wt: 816.9 g/mol
InChI Key: RUNCKYHXTXCYJH-UHFFFAOYSA-N
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Description

Overview of Calixarene (B151959) Macrocycles in Supramolecular Chemistry

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and aldehydes, creating a unique three-dimensional basket, cup, or bucket shape. wikipedia.org As the third generation of host molecules after crown ethers and cyclodextrins, calixarenes have garnered significant attention in the field of supramolecular chemistry. nankai.edu.cnnih.govbeilstein-journals.org Their molecular structure is characterized by a wide upper rim, a narrow lower rim, and a central annulus, which provides a hydrophobic cavity capable of encapsulating smaller guest molecules or ions. wikipedia.org

The versatility of calixarenes stems from their facile modification at both the upper and lower rims, allowing for the synthesis of a wide array of derivatives with tailored properties. nankai.edu.cnnih.govbeilstein-journals.orgrsc.org This adaptability makes them excellent scaffolds for constructing complex host-guest systems and has led to their application in diverse areas such as chemical sensing, catalysis, and the development of self-assembling materials. beilstein-journals.orgresearchgate.net However, the inherent flexibility of the calixarene framework and the limited inclusion capabilities of unmodified calixarenes in aqueous media have necessitated extensive chemical modifications to enhance their functionality. nankai.edu.cnnih.govresearchgate.net

Distinctive Features and Evolution of Thiacalix[n]arenes

Thiacalix[n]arenes represent a significant evolution in calixarene chemistry, where the methylene (B1212753) bridges connecting the phenolic units are replaced by sulfur atoms. tcichemicals.comevitachem.com This substitution introduces several unique characteristics that distinguish them from their traditional counterparts. The presence of sulfur atoms imparts greater conformational flexibility and alters the electronic properties of the macrocycle. The first synthesis of a thiacalixarene was reported in the late 1990s, opening a new avenue of research in host-guest chemistry. tcichemicals.com

The sulfur bridges in thiacalixarenes provide better metal complexation capabilities compared to the methylene bridges in conventional calixarenes. beilstein-journals.org This enhanced affinity for metal ions has made thiacalixarenes valuable platforms for the construction of molecular clusters and catalysts. bohrium.com Furthermore, the fundamental molecular framework of thiacalix[n]arenes can be varied by changing the number of repeating units (n), which significantly alters the cavity size and flexibility. tcichemicals.com These unique attributes mean that thiacalixarenes are not merely substitutes for calixarenes but are a distinct class of host molecules with their own set of properties and potential applications. tcichemicals.comnankai.edu.cn

Significance of p-Sulfonato-thiacalixresearchgate.netarene in Water-Soluble Macrocycle Research

The introduction of sulfonate groups at the para-position of the phenolic rings of thiacalix researchgate.netarene results in the formation of p-sulfonato-thiacalix researchgate.netarene, a water-soluble macrocycle of significant interest. evitachem.com This modification is crucial as most biological processes occur in aqueous environments, and water solubility is a prerequisite for many biomedical and environmental applications. beilstein-journals.orgnih.govnankai.edu.cn The sulfonate groups not only enhance water solubility but also provide additional binding sites for guest molecules, particularly cations, through electrostatic interactions. nankai.edu.cn

p-Sulfonato-thiacalix researchgate.netarene combines the inherent properties of the thiacalixarene framework, such as its flexible conformation and metal-binding capabilities, with the advantages of water solubility. nih.gov This has led to its exploration in a variety of applications, including the development of sensors for metal ions and organic molecules, and as a component in drug delivery systems. evitachem.com The complexation behavior of p-sulfonato-thiacalix researchgate.netarene with a wide range of guests, from simple metal ions to complex organic molecules, has been a subject of extensive research, revealing its potential as a versatile building block in supramolecular chemistry. nih.govnih.govrsc.org

Scope and Academic Relevance of Sulfonato-thiacalixresearchgate.netarene Investigations

The study of sulfonato-thiacalix researchgate.netarene is of considerable academic relevance due to its unique structural and functional properties that bridge the gap between traditional organic macrocycles and water-soluble host systems. Research in this area is focused on understanding the fundamental principles of molecular recognition in aqueous media, a key aspect of biological chemistry. nih.govresearchgate.net Investigations into its synthesis, conformational behavior, and host-guest chemistry provide valuable insights into the design of new functional materials. researchgate.netisuct.ruresearchgate.net

The academic importance of sulfonato-thiacalix researchgate.netarene is further highlighted by its potential applications in catalysis, nanotechnology, and biomedical fields. evitachem.combohrium.comnih.gov For example, its ability to form stable complexes with metal ions is being explored for the development of novel catalysts and for the sequestration of heavy metals from aqueous solutions. bohrium.comnankai.edu.cn In the biomedical arena, its biocompatibility and ability to encapsulate drug molecules make it a promising candidate for advanced drug delivery systems. researchgate.netacs.orgchemrxiv.org The ongoing research into sulfonato-thiacalix researchgate.netarene continues to expand our understanding of supramolecular chemistry and paves the way for the development of innovative technologies.

Compound Information Table

Compound NameAbbreviationKey Features
p-Sulfonatocalix researchgate.netareneSC4AWater-soluble calixarene with four sulfonate groups.
p-Sulfonatocalix researchgate.netareneSC5AWater-soluble calixarene with five sulfonate groups.
p-Sulfonatothiacalix researchgate.netareneSTC4A, TC4ASWater-soluble thiacalixarene with four sulfonate groups and sulfur bridges.
p-tert-Butylcalix researchgate.netarene-A precursor for many calixarene derivatives, with tert-butyl groups enhancing solubility in organic solvents.
p-tert-Butylthiacalix researchgate.netarene-The thiacalixarene analogue of p-tert-butylcalix researchgate.netarene.
Calix researchgate.netarene tetrasulfonic acidCSAUsed as an organocatalyst. nih.gov

Research Findings on Sulfonato-thiacalix researchgate.netarene

Host-Guest Interactions and Complexation

Systematic studies have investigated the molecular binding behavior of p-sulfonato-thiacalix researchgate.netarene (STC4A) with various guest molecules in aqueous solutions. These studies often employ techniques such as microcalorimetry, cyclic voltammetry, and NMR spectroscopy to elucidate the nature of the host-guest interactions. rsc.org

For instance, the binding of STC4A with phenanthroline-diium guests has been shown to occur with high affinity, on the order of 10^5 M⁻¹. rsc.org This strong interaction is attributed to the capture of the aromatic moieties of the guest molecules within the cavity of the macrocycle. While the binding constants for traditional p-sulfonatocalix researchgate.netarene (SC4A) and p-sulfonatocalix researchgate.netarene (SC5A) with the same guests are slightly larger, the high affinity of STC4A demonstrates its significant potential as a host molecule. rsc.org

Computational studies using density functional theory (DFT) have also been employed to investigate the complex formation between STC4A and various metal cations. nih.govresearchgate.net These studies have shown that the complexation process is generally spontaneous and energetically favorable, particularly in the gas phase. nih.gov In aqueous environments, the complexation with certain cations like Na+, Mg2+, and Lu3+ remains favorable. nih.govresearchgate.net

The table below summarizes the binding constants (Ks) for the complexation of STC4A and related calixarenes with specific guests.

HostGuestBinding Constant (Ks / M⁻¹)
STC4APhenanthroline-diium~10^5
SC4APhenanthroline-diium>10^5
SC5APhenanthroline-diium>10^5

Data sourced from a study on the high affinity of p-sulfonatothiacalix researchgate.netarene with phenanthroline-diium in aqueous solution. rsc.org

Conformational Flexibility and Structural Motifs

One of the key features of p-sulfonatothiacalix researchgate.netarene is its conformational flexibility, which allows it to adopt various shapes to accommodate different guest molecules. nankai.edu.cnnih.gov This flexibility is greater than that of its conventional calixarene analogue due to the presence of the sulfur bridges. researchgate.net p-Sulfonatothiacalix researchgate.netarene can exist in several conformations, including the cone, partial cone, 1,2-alternate, and 1,3-alternate forms. nankai.edu.cn

The specific conformation adopted by the macrocycle can be influenced by the guest molecule, leading to the formation of diverse supramolecular architectures. nankai.edu.cn Research has shown that the self-assembly of p-sulfonatothiacalix researchgate.netarene, both with and without transition metal ions, can result in a variety of structural motifs, such as capsules, tetranuclear clusters, and molecular clefts. nih.gov Even when fixed in a cone-like conformation, the macrocycle can adjust its shape by splaying its aromatic rings to better accommodate a guest. nih.gov

The complexation of p-sulfonato-thiacalix researchgate.netarene with different copper and cobalt complexes, for example, has been shown to result in distinct crystalline structures, highlighting the role of the guest in manipulating the conformation and extended structure of the host. nankai.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16O16S8 B1242425 Sulfonato-thiacalix[4]arene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16O16S8

Molecular Weight

816.9 g/mol

IUPAC Name

25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid

InChI

InChI=1S/C24H16O16S8/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)

InChI Key

RUNCKYHXTXCYJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)O)SC5=C(C(=CC(=C5)S(=O)(=O)O)S2)O)O)S(=O)(=O)O)O)S(=O)(=O)O

Synonyms

p-sulfonatothiacalix(4)arene

Origin of Product

United States

Synthetic Methodologies and Derivatization of Sulfonato Thiacalix 1 Arene

Historical and Contemporary Synthesis Strategies for Thiacalixmdpi.comarene Scaffolds

The synthesis of thiacalix mdpi.comarenes, the sulfur-bridged analogues of calixarenes, has evolved significantly since their initial discovery. Early strategies for creating the thiacalix mdpi.comarene scaffold were often multi-step and resulted in low yields. A notable early synthesis was reported by Sone et al. in 1997, which involved the stepwise reaction of p-tert-butylphenol with sulfur dichloride (SCl2), yielding the desired p-tert-butylthiacalix mdpi.comarene in a modest yield. This method, while foundational, was not practical for producing large quantities of the macrocycle.

A significant breakthrough came with the development of a one-pot synthesis. This more efficient method involves heating a mixture of a para-substituted phenol (B47542), elemental sulfur (S8), and a base like sodium hydroxide (B78521) (NaOH) in a high-boiling solvent such as tetraethylene glycol dimethyl ether. researchgate.net This approach allows for the concomitant removal of hydrogen sulfide (B99878) gas, driving the reaction to completion and providing p-tert-butylthiacalix mdpi.comarene in a much-improved 54% yield. researchgate.net This one-pot synthesis made thiacalix mdpi.comarenes more accessible for further research and functionalization.

Contemporary strategies have expanded to include methods that offer greater control over the final structure and allow for the incorporation of different functionalities. One such method is the conjugate addition of a dithiol, like benzene-1,3-dithiol, to a benzoquinone derivative. researchgate.netnih.gov This multi-step process involves the initial formation of a hydroquinone (B1673460) trimer, followed by oxidation to a benzoquinone, and a final macrocyclization step with another dithiol molecule to form the thiacalix mdpi.comarene-like structure. researchgate.netnih.gov This strategy provides a route to thiacalix mdpi.comarene analogues with varied electronic and conformational properties. researchgate.netnih.gov

Another modern approach involves the aromatic nucleophilic substitution of substituted thioresorcinol and 1,5-difluoro-2,4-dinitrobenzene (B51812) to create sulfur analogues of nih.govmetacyclophanes. nih.gov Additionally, thiacalix mdpi.compyridines have been synthesized in a one-pot reaction of 2,6-dibromopyridine (B144722) with sodium hydrogensulfide, although this method also produces trimers and hexamers as byproducts. acs.org These diverse synthetic routes highlight the ongoing efforts to refine and expand the toolbox for creating novel thiacalix mdpi.comarene scaffolds with tailored properties for various applications. nih.govacs.org

Introduction of Sulfonate Groups and Post-Synthetic Functionalization Routes

The introduction of sulfonate groups onto the thiacalix mdpi.comarene scaffold is a crucial modification that significantly enhances its water solubility, a key property for many applications in supramolecular and materials chemistry. evitachem.com The most common method for sulfonation is the direct treatment of the parent thiacalix mdpi.comarene with a sulfonating agent, such as concentrated sulfuric acid. evitachem.com This electrophilic aromatic substitution reaction typically occurs at the para-positions of the phenolic units, opposite the hydroxyl groups, leading to the formation of sulfonato-thiacalix mdpi.comarene. This process is often referred to as ipso-sulfonation. researchgate.net

Once the sulfonato-thiacalix mdpi.comarene is synthesized, its structure can be further modified through post-synthetic functionalization at both the upper and lower rims of the macrocycle. This allows for the fine-tuning of its recognition properties, solubility, and self-assembly behavior. mdpi.comtandfonline.com

Upper Rim Functionalization for Modified Recognition Sites

The upper rim of sulfonato-thiacalix mdpi.comarene, which is lined by the sulfonate groups, can be further functionalized to create specific recognition sites for guest molecules. tandfonline.comchemrxiv.org These modifications can alter the size, shape, and electronic nature of the cavity, thereby influencing its binding affinity and selectivity. chemrxiv.org

One strategy involves the introduction of other functional groups alongside the sulfonate groups. For example, nitro or formyl groups can be selectively introduced onto one or two of the phenolic units of a calix mdpi.comarene, with the remaining positions being sulfonated. tandfonline.comchemrxiv.org This regioselective functionalization allows for the creation of hosts with tailored binding pockets. tandfonline.com The introduction of these groups can be achieved through established synthetic routes for calixarenes, which can be adapted for their thiacalixarene counterparts. chemrxiv.org For instance, the quinone methide method is a versatile technique for introducing functional groups to the upper rim of calixarenes. researchgate.netresearchgate.net

Another approach to upper rim functionalization is the introduction of anionic carboxyl azo fragments, which has been shown to create hypoxia-sensitive host-guest complexes. researchgate.netresearchgate.net These modifications highlight the versatility of the sulfonato-thiacalix mdpi.comarene platform for designing receptors with specific recognition capabilities.

Lower Rim Derivatization for Tailored Properties

The lower rim of sulfonato-thiacalix mdpi.comarene, composed of phenolic hydroxyl groups, is also a prime site for derivatization to tailor the macrocycle's properties. mdpi.comresearchgate.net These modifications can influence the conformational flexibility of the thiacalixarene, its solubility, and its ability to coordinate with metal ions. rsc.org

A common method for lower rim functionalization is the introduction of various alkyl or functional groups through ether or ester linkages. nih.gov For example, the reaction of bromobutyl-containing thiacalix mdpi.comarenes with imidazole (B134444) in the presence of a base like sodium hydride (NaH) yields N-imidazole derivatives. mdpi.com These derivatives can then be further reacted with propan-1-sulphonate to introduce propyl sulfonate groups, creating zwitterionic sulfonate derivatives. mdpi.com

The lower rim can also be functionalized with groups that can participate in hydrogen bonding, such as ureido or thioureido functions, which can be prepared from the corresponding thiacalix mdpi.comarene tetraacetate. researchgate.net These derivatives have been shown to act as anion receptors. researchgate.net Furthermore, the introduction of carboxylic acid functions on the lower rim allows for the synthesis of larger calixarene (B151959) oligomers through the formation of amide bonds. researchgate.net The conformational outcome of these reactions can often be controlled by the choice of base, with different metal carbonates favoring the formation of cone, partial cone, or 1,3-alternate conformers. mdpi.com

Strategies for Achieving Enhanced Water Solubility in Thiacalixmdpi.comarene Derivatives

The inherent hydrophobicity of the parent thiacalix mdpi.comarene scaffold limits its application in aqueous environments. beilstein-journals.org Therefore, several strategies have been developed to enhance the water solubility of its derivatives. The most direct and widely used method is the introduction of hydrophilic functional groups, particularly sulfonate groups, onto the macrocyclic framework. beilstein-journals.org

The sulfonation of thiacalix mdpi.comarene at the para-positions of the phenolic rings results in the formation of p-sulfonato-thiacalix mdpi.comarene. nankai.edu.cn The presence of these negatively charged sulfonate groups dramatically increases the water solubility of the molecule, making it suitable for applications in biological systems and aqueous-based sensing. researchgate.net The first water-soluble calixarene derivative with sulfonate groups was reported in 1984, paving the way for similar modifications on thiacalixarenes. beilstein-journals.org

Beyond direct sulfonation, other strategies can be employed to further enhance or modulate water solubility. One approach is the synthesis of zwitterionic derivatives. For instance, after functionalizing the lower rim with imidazole groups, subsequent reaction with propan-1-sulphonate introduces negatively charged sulfonate groups, resulting in a zwitterionic structure with improved solubility characteristics. mdpi.com

Another strategy involves the introduction of other water-soluble moieties. For example, the attachment of amino groups to the thiacalix mdpi.comarene skeleton can lead to water-soluble derivatives, especially after quaternization of the tertiary amino groups to form ammonium (B1175870) salts. nih.gov These amino-functionalized multithiacalix mdpi.comarenes can form dendrimer-like nanoparticles in water. nih.gov Similarly, the introduction of L-tryptophan fragments, which contain both a carboxylic acid and an amino group, can also impart water solubility. beilstein-journals.org

The combination of different functional groups can also be used to create amphiphilic thiacalixarenes. By attaching hydrophilic groups like polyethylene (B3416737) glycol (PEG) to the upper rim and maintaining hydrophobic moieties at the lower rim, self-assembling micelles can be formed in aqueous solutions, effectively solubilizing the macrocycle. nih.gov

StrategyFunctional GroupResulting DerivativeReference(s)
Direct Sulfonation Sulfonate (-SO₃⁻)p-Sulfonato-thiacalix mdpi.comarene researchgate.netbeilstein-journals.org
Zwitterion Formation Imidazolium and SulfonateZwitterionic sulfonato-thiacalix mdpi.comarene mdpi.com
Amino Functionalization Quaternary AmmoniumAmino multithiacalix mdpi.comarene nih.gov
Amino Acid Conjugation L-TryptophanL-Tryptophan-derivatized thiacalix mdpi.comarene beilstein-journals.org
Amphiphilic Design Polyethylene Glycol (PEG)Amphiphilic thiacalix mdpi.comarene nih.gov

Design Principles for Novel Sulfonato-thiacalixmdpi.comarene Derivatives

The design of novel sulfonato-thiacalix mdpi.comarene derivatives is guided by the intended application, with a focus on tailoring the macrocycle's properties for specific functions such as molecular recognition, catalysis, or drug delivery. nih.govbohrium.com Key design principles involve the strategic modification of the upper and lower rims, as well as the sulfur bridges, to control the molecule's size, shape, solubility, and binding capabilities. researchgate.net

A primary consideration is the creation of a well-defined binding cavity. The inherent cone conformation of the thiacalix mdpi.comarene scaffold provides a pre-organized hydrophobic pocket. The upper rim, typically functionalized with sulfonate groups to ensure water solubility, can be further modified to introduce specific recognition sites. tandfonline.comchemrxiv.org For example, the introduction of nitro or formyl groups can alter the electronic properties and steric environment of the cavity, influencing its selectivity for guest molecules. tandfonline.comchemrxiv.org The placement of these functional groups, whether on adjacent or opposing phenolic units, can also be controlled to fine-tune the binding geometry. tandfonline.comchemrxiv.org

The lower rim offers another avenue for tailoring the properties of sulfonato-thiacalix mdpi.comarene derivatives. Functionalization at the lower rim can be used to modulate the macrocycle's conformational flexibility, which in turn affects its binding ability. rsc.org For instance, introducing rigid or flexible linkers can either lock the macrocycle in a specific conformation or allow for induced-fit binding. rsc.org The lower rim can also be functionalized with groups that can act as secondary binding sites or catalytic centers. researchgate.net

For applications in drug delivery, the design often focuses on creating amphiphilic structures. nih.gov This can be achieved by attaching hydrophilic chains, such as polyethylene glycol (PEG), to the upper rim and hydrophobic groups to the lower rim. nih.gov Such amphiphilic molecules can self-assemble into micelles or nanoparticles in aqueous solution, encapsulating hydrophobic drug molecules within their core. nih.govbohrium.com

The sulfur bridges themselves can also be a target for modification. Oxidation of the sulfide bridges to sulfinyl or sulfonyl groups can alter the electronic properties and conformational behavior of the macrocycle, leading to new receptor properties. researchgate.net

Design PrincipleModification StrategyDesired OutcomeReference(s)
Tailored Recognition Upper rim functionalization with specific groups (e.g., nitro, formyl)Enhanced selectivity for guest molecules tandfonline.comchemrxiv.org
Conformational Control Lower rim derivatization with rigid or flexible linkersModulation of binding affinity and induced-fit capabilities rsc.org
Amphiphilicity Attachment of hydrophilic (e.g., PEG) and hydrophobic groupsSelf-assembly into drug delivery vehicles nih.govbohrium.com
Electronic Tuning Oxidation of sulfur bridgesAltered receptor properties and conformational behavior researchgate.net
Enhanced Solubility Introduction of hydrophilic groups (e.g., sulfonate, amino)Suitability for aqueous applications nih.gov

Synthesis of Sulfonato-thiacalixmdpi.comarene Phosphoric Acid Derivatives

The synthesis of thiacalix mdpi.comarene derivatives bearing phosphoric acid groups, in addition to sulfonate groups, introduces another class of functional macrocycles with potential applications in catalysis and molecular recognition. While the direct synthesis of a molecule containing both sulfonate and phosphonate (B1237965) groups on the same thiacalix mdpi.comarene ring is not extensively detailed in the provided search results, the synthesis of calix mdpi.comarene phosphoric acid derivatives provides a basis for how such a synthesis might be approached. researchgate.net

The introduction of phosphonate groups onto the calixarene scaffold can be more challenging than sulfonation. nih.gov For p-phosphonic acid calix mdpi.comarenes, the synthesis typically involves the phosphorylation of the parent calixarene. researchgate.netnih.gov These phosphonic acid derivatives are interesting because they possess two acidic protons per phosphonic acid group, in contrast to the single acidic proton of a sulfonic acid group. google.com

A potential synthetic route to a sulfonato-thiacalix mdpi.comarene phosphoric acid derivative could involve a multi-step process. First, a thiacalix mdpi.comarene scaffold would be synthesized using established methods. researchgate.netnih.gov This would be followed by selective functionalization. For instance, one could first introduce phosphonate ester groups at specific positions on the upper or lower rim. nih.gov Subsequently, the remaining available positions on the upper rim could be sulfonated using concentrated sulfuric acid. evitachem.com Finally, hydrolysis of the phosphonate esters would yield the desired phosphoric acid groups.

Alternatively, one could start with a pre-functionalized phenol that already contains a protected phosphonic acid group. This functionalized phenol could then be used in the cyclization reaction to form the thiacalix mdpi.comarene scaffold. This would be followed by sulfonation and deprotection of the phosphonic acid.

It is important to note that the reaction conditions for these steps would need to be carefully controlled to avoid undesired side reactions and to ensure the desired regioselectivity. The inherent reactivity of both the thiacalix mdpi.comarene core and the functional groups would need to be considered. For example, the strong acidic conditions used for sulfonation could potentially affect the stability of the phosphonate groups if they are not appropriately protected.

While the synthesis of calix mdpi.comarene phosphoric acid derivatives has been explored for applications in organocatalysis, the development of their sulfonated thiacalix mdpi.comarene counterparts remains an area for further investigation. researchgate.net

Conformational Landscape and Molecular Geometry of Sulfonato Thiacalix 1 Arene

Intrinsic Conformations of Thiacalixresearchgate.netarene Macrocycles

Like their classic calix researchgate.netarene counterparts, thiacalix researchgate.netarenes are conformationally mobile molecules. nankai.edu.cn Theoretically, the thiacalix researchgate.netarene scaffold can exist in four principal, or classical, conformations. nankai.edu.cnmdpi.com These shapes arise from the different possible orientations of the four phenolic units relative to the central axis of the macrocycle. The four limiting conformations are designated as cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.netmdpi.com

The stability and interconversion of these conformers are governed by a delicate balance of factors including intramolecular hydrogen bonding between the lower-rim hydroxyl groups, steric hindrance, and electrostatic forces. nankai.edu.cn In the absence of external influences like guest molecules or specific solvent effects, the cone conformation is generally the most stable. This stability is largely attributed to a circular array of hydrogen bonds among the phenolic hydroxyl groups at the lower rim, which locks the molecule into a basket-like shape. nankai.edu.cn However, the other conformations can be accessed and are crucial for the macrocycle's diverse host-guest chemistry. chemistryviews.org

Guest-Induced Conformational Changes and Adaptability (e.g., cone, partial-cone, 1,2-alternate)

A key feature of sulfonato-thiacalix researchgate.netarene is its ability to adapt its shape to accommodate guest molecules of varying sizes and geometries. nankai.edu.cn This guest-induced conformational change is a fundamental aspect of its function as a molecular receptor. While the macrocycle may prefer a cone conformation in its free state, the presence of a suitable guest can overcome the energy barrier for conformational inversion, leading to the adoption of other forms. nih.govnankai.edu.cn

Research has demonstrated that the conformation of the sulfonato-thiacalix researchgate.netarene host can be significantly disrupted upon complexation. nankai.edu.cn For instance, in the presence of certain metal complexes, the macrocycle has been observed to switch from its typical cone shape to a partial-cone or even a 1,2-alternate conformation. nankai.edu.cn Even when the general cone shape is maintained, the macrocycle can adjust its cavity by splaying opposing aromatic rings apart, changing its symmetry from a highly symmetric C4v to a less symmetric C2v to better fit a guest. nih.gov This conformational adaptability is a critical factor that allows sulfonato-thiacalix researchgate.netarene to form highly complex supramolecular structures. nankai.edu.cn

The table below summarizes observed conformational changes induced by different guest molecules.

Guest Molecule/SystemResulting Host ConformationReference
2-DPDCone (C4v symmetry) nankai.edu.cn
Metal 2-DPD complexesDistorted Cone (C2v symmetry) nankai.edu.cn
Specific Metal ComplexesPartial-cone nankai.edu.cn
4-DPD Guest1,2-alternate nankai.edu.cn
Lead(II) ions and 4,4'-bpno1,2-alternate rsc.org
Barium(II) ions and 4,4'-bpno1,2-alternate rsc.org

Influence of Bridging Sulfur Atoms on Macrocyclic Cavity Size and Flexibility

The substitution of methylene (B1212753) bridges (-CH₂-) in conventional calixarenes with sulfur atoms (-S-) to form thiacalixarenes is not a trivial change; it imparts several intrinsic characteristics that define the unique nature of the thiacalixarene framework. nankai.edu.cnnih.gov These sulfur bridges have a profound influence on the macrocycle's geometry and properties.

One of the most significant effects is the creation of a wider and more spacious cavity compared to a standard calix researchgate.netarene. nankai.edu.cn The C-S-C bond angle and longer C-S bond length, compared to the C-CH₂-C linkage, result in an expanded upper rim. This larger cavity allows thiacalix researchgate.netarenes to accommodate bigger guest molecules than their methylene-bridged analogs.

Furthermore, the sulfur bridges enhance the conformational flexibility of the macrocycle. nankai.edu.cn This increased mobility allows the molecule to more readily switch between its various conformations (cone, partial-cone, etc.), facilitating a more dynamic and responsive interaction with potential guests. nankai.edu.cnrsc.org The sulfur atoms also alter the electronic properties of the cavity, leading to lower electron density compared to traditional calixarenes. nankai.edu.cn This combination of a wider, more flexible, and electronically distinct cavity makes sulfonato-thiacalix researchgate.netarene a unique and powerful building block in supramolecular chemistry, not merely a substitute for conventional sulfonated calixarenes. nankai.edu.cn

Solid-State Conformations of Sulfonato-thiacalixresearchgate.netarene Complexes

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of sulfonato-thiacalix researchgate.netarene and its complexes in the solid state. These studies confirm the conformational flexibility of the macrocycle and provide direct evidence of guest-induced structural changes.

In the solid state, free sulfonato-thiacalix researchgate.netarene or its simple complexes typically exhibit the cone conformation, which is stabilized by intramolecular hydrogen bonding and often participates in bilayer packing arrangements. nankai.edu.cn However, co-crystallization with various guest molecules has revealed a remarkable diversity of conformations. For example, the inclusion of specific guests has been shown to lock the macrocycle into the partial-cone and 1,2-alternate conformations. nankai.edu.cn In one study, complexation with lead(II) or barium(II) ions in the presence of 4,4′-bipyridine-N,N′-dioxide resulted in 2D sheet-like structures where the sulfonato-thiacalix researchgate.netarene units exclusively adopted the 1,2-alternate conformation. rsc.org In other instances, multinuclear zinc sites have been shown to be supported by the cone conformation of the macrocycle in protein-framework assemblies. acs.org

The specific conformation adopted in the solid state is a result of the intricate interplay between the intrinsic preferences of the macrocycle and the templating effect of the guest molecule, highlighting the host's structural adaptability. nankai.edu.cn

The following table presents crystallographic data for several sulfonato-thiacalix researchgate.netarene complexes, illustrating the different conformations observed.

Complex FormulaGuest(s)Host ConformationCrystal SystemSpace GroupReference
[Cu₂(PNO)₂(H₂O)₆]⁴⁺ , [(H₆TCAS)₂]⁴⁻·22H₂OCopper(II), Pyridine N-oxideConeOrthorhombicPbcn tandfonline.com
C₆₄H₅₉Cu₂N₈O₂₃.₅₀S₈Copper(II), 2-DPDCone (distorted)MonoclinicP2₁/n nankai.edu.cn
C₇₂H₅₈Cu₂N₈O₂₃S₈Copper(II), PhenCone (distorted)MonoclinicP2₁/c nankai.edu.cn
C₆₀H₅₂CoN₆O₂₃S₈Cobalt(II), PhenCone (distorted)TriclinicP-1 nankai.edu.cn
Pb-TC4AS-4,4'-bpno complexLead(II), 4,4'-bpno1,2-alternateTriclinicP-1 rsc.org
Ba-TC4AS-4,4'-bpno complexBarium(II), 4,4'-bpno1,2-alternateMonoclinicP2₁/c rsc.org

Supramolecular Host Guest Chemistry of Sulfonato Thiacalix 1 Arene

Fundamental Principles of Host-Guest Complexation with Sulfonato-thiacalixrsc.orgarene

Sulfonato-thiacalix rsc.orgarene is a macrocyclic compound built from four phenolic units linked by sulfur atoms, featuring sulfonate groups that enhance its water solubility and reactivity. evitachem.com This structure, with its defined cavity and flexible nature, is a cornerstone of its function as a host molecule in supramolecular chemistry. evitachem.comnih.gov The replacement of methylene (B1212753) bridges found in traditional calixarenes with sulfur atoms endows sulfonato-thiacalix rsc.orgarene with unique characteristics, including a wider cavity, increased flexibility, and lower electron density. nankai.edu.cnnankai.edu.cn These features allow it to adapt its conformation to accommodate a variety of guest molecules of different sizes and shapes. nankai.edu.cn

The primary forces driving the formation of host-guest complexes with sulfonato-thiacalix rsc.orgarene include hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. sciopen.comnih.gov The sulfonate groups at the upper rim of the macrocycle serve as key anchoring points for positively charged guest molecules. beilstein-journals.org The three-dimensional cavity, combined with these electron-rich sulfonate groups, gives the molecule a remarkable ability to selectively bind with a range of guests, including inorganic cations and various organic molecules. beilstein-journals.org The formation of these inclusion complexes is a dynamic process, often involving a 1:1 stoichiometry between the host and guest. rsc.org

Complexation with Inorganic Cations

Group IA, IIA, and f-Block Metal Cations Binding Characteristics

Theoretical studies using density functional theory (DFT) have shown that sulfonato-thiacalix rsc.orgarene can form complexes with a variety of metal cations from Group IA, IIA, and the f-block. beilstein-journals.orgnih.gov The binding process is influenced by the pre-organization of the calixarene (B151959) structure induced by the metal cation. beilstein-journals.org The primary binding site for these cations is the upper rim of the macrocycle, where the sulfonate groups act as anchoring points for the positively charged metal ions. beilstein-journals.org

Computational analyses of the Gibbs free energy of complexation indicate that the formation of these complexes is a spontaneous and energetically favorable process in the gas phase for all studied metal cations. beilstein-journals.org However, in an aqueous environment, the process is favorable only for specific cations like Na+, Mg2+, and Lu3+. nih.gov The presence of water molecules significantly impacts the complexation, with the desolvation of the cation being a crucial factor. nankai.edu.cn For instance, the binding affinities for alkaline-earth ions are considerably lower than for lanthanoid(III) ions, which is attributed to the less significant desolvation of the divalent cations. nankai.edu.cn

Crystal structure analysis of a hetero-alkali metal complex, Na2K4[p-sulfonatothiacalix rsc.orgarene]·7H2O, has provided further insight into the binding. rsc.org This study revealed direct coordination of the metal ions with the bridged sulfur atoms, π-π stacking interactions, and hydrogen bonding between metal-coordinated water molecules and the aromatic π electrons. rsc.org Specifically, potassium ions were found to coordinate with the sulfonate oxygens, while sodium ions coordinated with the phenolic oxygens and bridged sulfurs. rsc.org

Table 1: Calculated Gibbs Free Energy of Complexation (ΔG) for Sulfonato-thiacalix rsc.orgarene with Various Metal Cations

CationPhaseΔG (kcal/mol)Reference
Na+WaterFavorable nih.gov
Mg2+WaterFavorable nih.gov
Lu3+WaterFavorable nih.gov
La3+Water-8.5 researchgate.net

This table presents a selection of calculated thermodynamic data for the complexation of sulfonato-thiacalix rsc.orgarene with different metal cations.

Transition Metal Ions Complexation Selectivity and Strength

The unique structural features of sulfonato-thiacalix rsc.orgarene, such as the presence of sulfur bridges, contribute to its distinct complexation behavior with transition metal ions compared to traditional calixarenes. nankai.edu.cn The sulfur atoms can act as additional coordination sites, enhancing the complexation ability. nankai.edu.cn

The self-assembly of sulfonato-thiacalix rsc.orgarene with transition metal ions in the presence of suitable guest molecules can lead to the formation of diverse structural motifs, including capsules and tetranuclear clusters. nih.gov The conformation of the sulfonato-thiacalix rsc.orgarene can be manipulated by the guest molecules, adjusting from a C4v symmetry to a C2v symmetry or even lower symmetries to accommodate the metal complexes. nih.govnankai.edu.cn

Density functional theory (DFT) calculations have been employed to compare the complexation ability of thiacalix rsc.orgarene derivatives towards transition metal ions like Cu2+ and Zn2+. researchgate.net These studies indicate that thiacalix rsc.orgarene complexes generally show a higher binding ability towards Cu2+. researchgate.net The complexation strength is influenced by the specific functional groups on the thiacalix rsc.orgarene scaffold. researchgate.net

Interactions with Organic Molecules

Encapsulation of Water-Miscible Organic Molecules

Sulfonato-thiacalix rsc.orgarene has demonstrated the ability to encapsulate water-miscible organic molecules within its hydrophobic cavity. nih.gov This inclusion capability is a result of the unique structural characteristics of the macrocycle, which can adjust its cavity to accommodate different guests. nankai.edu.cn The encapsulation process is driven by various supramolecular interactions, including hydrogen bonding and π-π stacking. nih.govsciopen.com

The flexibility of the sulfonato-thiacalix rsc.orgarene framework allows it to splay its aromatic rings to better fit guest molecules, even when its cone-like conformation is fixed. nih.gov This adaptability makes it an excellent candidate for studying inclusion phenomena with a wide range of water-miscible organic compounds. nih.gov

Binding of Aromatic and Charged Organic Guests

Sulfonato-thiacalix rsc.orgarene exhibits a strong affinity for various aromatic and charged organic guest molecules. rsc.orgnankai.edu.cnsciopen.combeilstein-journals.orgnih.gov The binding is often characterized by a 1:1 stoichiometry and is thermodynamically feasible. rsc.org

Studies involving the sunscreen ingredient sulisobenzone (B1217978) have shown that its unsubstituted aromatic moiety inserts into the cavity of the sulfonato-thiacalix rsc.orgarene. rsc.org This encapsulation leads to improved aqueous solubility, photostability, and thermal stability of the guest molecule. rsc.org Similarly, the complexation with the drug Ribocilcib, which has poor aqueous solubility, has been shown to enhance its solubility and stability. nih.gov

The binding of charged organic guests, such as phenanthroline-diium derivatives, has been systematically investigated. rsc.org Sulfonato-thiacalix rsc.orgarene displays a high affinity for these guests, with binding constants in the order of 10^5 M-1. nankai.edu.cnrsc.org NMR spectroscopic studies have confirmed that the aromatic moieties of these guests are included within the host's cavity. nankai.edu.cn The binding mode can be influenced by the structure of the guest. For instance, with asymmetric 4,4'-bipyridinium guests, sulfonato-thiacalix rsc.orgarene can accommodate different parts of the guest molecule within its cavity without showing regioselectivity. nih.gov

The interaction with aromatic amino acids like phenylalanine, tyrosine, and tryptophan has also been studied, with phenylalanine forming the strongest complexes. researchgate.net These interactions are crucial for potential applications in areas like drug delivery and molecular recognition. nih.gov

Table 2: Binding Constants (K) for the Complexation of Sulfonato-thiacalix rsc.orgarene with Organic Guests

Guest MoleculeBinding Constant (K) (M⁻¹)TechniqueReference
Phenanthroline-diium derivatives10^5Microcalorimetry nankai.edu.cnrsc.org
Morin6.67 x 10^4UV-Vis Spectroscopy tandfonline.com
Hen Egg White Lysozyme (B549824) (HEWL)logKa = 5.05–5.13Not Specified researchgate.net

This table provides a summary of experimentally determined binding constants for the complexation of sulfonato-thiacalix rsc.orgarene with various organic guest molecules.

Biomolecular Recognition and Interactions

The water-soluble nature and unique structural features of sulfonato-thiacalix researchgate.netarene have made it a subject of significant interest in the field of biomolecular recognition. researchgate.netresearchgate.net Its ability to interact with a variety of biological molecules, including amino acids, peptides, and larger macromolecules like proteins, has been extensively studied. researchgate.netnih.gov These interactions are fundamental to its potential applications in areas such as drug delivery, biosensing, and the development of new therapeutic agents. researchgate.net

Sulfonato-thiacalix researchgate.netarene exhibits a notable ability to form complexes with amino acids, particularly those with aromatic side chains. researchgate.netrsc.org Photoluminescence studies have revealed that it can form complexes with phenylalanine, tyrosine, and tryptophan in water-ethanol mixtures. researchgate.net Interestingly, phenylalanine was found to form the most stable complexes, while tryptophan formed the weakest. researchgate.net This suggests that the calixarene cavity can selectively accommodate different amino acid residues.

The binding of sulfonato-thiacalix researchgate.netarene is not limited to individual amino acids. It also interacts with short peptides. nih.govrsc.org For instance, studies have shown its complexation with peptides containing arginine and lysine (B10760008) residues. nih.gov The interaction with an R4 peptide has been investigated, highlighting the role of multivalency where multiple ligand molecules bind to a receptor molecule. rsc.org This interaction was quantified using an indicator displacement assay with lucigenin. rsc.org The binding of sulfonato-thiacalix researchgate.netarene to a tetrapeptide from histone H3 has also been reported, showing increased affinity when a lysine residue within the peptide was trimethylated. nih.gov

The interactions of sulfonato-thiacalix researchgate.netarene with larger biomolecules, especially proteins, are a significant area of research. researchgate.netrsc.orgnih.gov This macrocycle has been shown to bind to various proteins, influencing their assembly and stability. rsc.orgnih.govrsc.org

One notable example is its interaction with lysozyme. researchgate.netrsc.org In the presence of sulfonato-thiacalix researchgate.netarene, lysozyme forms linear assemblies of protein tetramers. rsc.org The calixarene acts as a "glue," with one interaction involving the encapsulation of the C-terminal arginine residue (Arg128). rsc.org Furthermore, studies on hen egg-white lysozyme (HEWL) have shown that sulfonato-thiacalix researchgate.netarene derivatives can inhibit its amyloid fibrillation. researchgate.net The binding of these derivatives leads to the formation of stable supramolecular systems that protect the protein structure. researchgate.net

Sulfonato-thiacalix researchgate.netarene also interacts with cytochrome c. nih.govnih.gov Co-crystallization studies have revealed binding sites where the calixarene encapsulates lysine residues. nih.govnih.gov In the presence of zinc, sulfonato-thiacalix researchgate.netarene can form multinuclear zinc clusters that mediate the assembly of cytochrome c. nih.gov

Interactions with serum albumins, such as bovine serum albumin (BSA), have also been documented. rsc.org The complexation ability of sulfonato-thiacalix researchgate.netarene with aromatic amino acids led to the hypothesis that it could also bind to these residues when they are part of a protein structure. rsc.org Differential Scanning Calorimetry (DSC) has been used to investigate the effect of the calixarene on the structural transition of BSA. rsc.org

Furthermore, sulfonato-thiacalix researchgate.netarene has been investigated for its interaction with other proteins like the Ralstonia solanacearum lectin (RSL), where it can adopt a different conformation and bind to histidine residues in the presence of zinc. nih.gov Its derivatives have also been studied as potential inhibitors of enzymes like Yersinia PTP, a tyrosine phosphatase. rsc.org

Binding to Amino Acids and Peptides

Thermodynamic and Kinetic Studies of Complexation

Understanding the thermodynamic and kinetic aspects of complexation is crucial for elucidating the nature of the interactions between sulfonato-thiacalix researchgate.netarene and its guest molecules. These studies provide insights into the driving forces behind complex formation and the stability of the resulting supramolecular assemblies. nankai.edu.cnnankai.edu.cn

The formation of host-guest complexes between sulfonato-thiacalix researchgate.netarene and various molecules is governed by a combination of non-covalent interactions. rsc.org These include electrostatic interactions, hydrophobic effects, and π-interactions. rsc.orgnankai.edu.cn

Electrostatic Interactions: The negatively charged sulfonate groups on the upper rim of the calixarene play a significant role in binding positively charged guests, such as protonated amino acids and the side chains of lysine and arginine residues in proteins. rsc.orgnankai.edu.cn These charge interactions provide a strong driving force for complexation. nankai.edu.cn

Hydrophobic Interactions: The hydrophobic cavity of the thiacalixarene provides a favorable environment for the inclusion of nonpolar parts of guest molecules, shielding them from the aqueous surroundings. mdpi.com This is a key factor in the binding of aromatic amino acids and other organic molecules. rsc.orgmdpi.com

π-Interactions: The aromatic rings of the calixarene can engage in π-π stacking interactions with aromatic guest molecules, such as the side chains of phenylalanine, tyrosine, and tryptophan. nankai.edu.cnresearchgate.net Cation-π interactions between the electron-rich cavity and cationic guests also contribute to the stability of the complexes. rsc.org

The stability of the complexes formed by sulfonato-thiacalix researchgate.netarene is quantified by the association constant (Kₐ) or binding constant (Kₛ), and the Gibbs free energy of binding (ΔG). nankai.edu.cnbeilstein-journals.org These parameters are often determined using techniques like microcalorimetry and NMR spectroscopy. nankai.edu.cnrsc.org

Studies have shown that the complexation of sulfonato-thiacalix researchgate.netarene with various guests is often an enthalpy-driven process. nankai.edu.cnnankai.edu.cn For example, the complexation with dipyridinium ions is characterized by favorable enthalpy changes (ΔH) and small, sometimes unfavorable, entropy changes (TΔS). nankai.edu.cnscispace.com This suggests that the formation of strong non-covalent bonds is the primary driving force. nankai.edu.cn In contrast, the complexation of lanthanoid(III) ions with sulfonato-thiacalix researchgate.netarene is entropy-driven, with large positive entropy changes contributing to complex stability. nankai.edu.cn

The binding affinities can vary significantly depending on the guest molecule. For instance, sulfonato-thiacalix researchgate.netarene generally shows lower binding constants for lanthanoid(III) ions compared to its non-sulfur analogue, p-sulfonatocalix researchgate.netarene. nankai.edu.cn However, it can form highly stable complexes with certain organic guests. nankai.edu.cn The binding of hen egg-white lysozyme by sulfonato-thiacalix researchgate.netarene derivatives showed high association constants with a logKₐ in the range of 5.05–5.13, indicating the formation of stable 1:1 stoichiometric complexes. researchgate.net

Computational studies using density functional theory (DFT) have also been employed to predict the thermodynamic parameters of complex formation. researchgate.netbeilstein-journals.orgnih.gov These calculations can provide valuable insights into the binding process and complement experimental findings. beilstein-journals.orgnih.gov For example, DFT calculations have suggested that the complex formation of sulfonato-thiacalix researchgate.netarene with certain metal cations is a spontaneous and exergonic process in the gas phase. researchgate.netbeilstein-journals.org

Here is an interactive data table summarizing some of the reported association constants for sulfonato-thiacalix researchgate.netarene with various guests:

Guest MoleculeAssociation Constant (Kₐ or Kₛ) / M⁻¹MethodReference
Hen Egg-White Lysozyme (HEWL)1.12 x 10⁵ - 1.35 x 10⁵Not Specified researchgate.net
4,4′-Bipyridinium (4-DPD)1.78 x 10³Microcalorimetry nankai.edu.cn
2,2′-Dipyridinium (2-DPD)1.29 x 10³Microcalorimetry nankai.edu.cn
1,10-Phenanthroline (Phen)2.04 x 10³Microcalorimetry nankai.edu.cn
N-methyl-N′-adamantane carbomethyl-4,4′-bipyridinium (MVAd²⁺)1.32 x 10⁴Microcalorimetry rsc.org
N-methyl-N′-(naphthalen-2-ylmethyl)-4,4′-bipyridinium (MVNp²⁺)3.31 x 10⁴Microcalorimetry rsc.org

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
Sulfonato-thiacalix researchgate.netarenep-sulfonatothiacalix researchgate.netarene
HEWLHen Egg-White Lysozyme
BSABovine Serum Albumin
RSLRalstonia solanacearum Lectin
Yersinia PTPYersinia Tyrosine Phosphatase
LucigeninN,N'-dimethyl-9,9'-biacridinium dinitrate
4-DPD4,4′-Bipyridinium
2-DPD2,2′-Dipyridinium
Phen1,10-Phenanthroline
MVAd²⁺N-methyl-N′-adamantane carbomethyl-4,4′-bipyridinium
MVNp²⁺N-methyl-N′-(naphthalen-2-ylmethyl)-4,4′-bipyridinium

Advanced Supramolecular Architectures and Self Assembly of Sulfonato Thiacalix 1 Arene Systems

Formation of Supramolecular Assemblies and Aggregates

The self-assembly of sulfonato-thiacalix nih.govarene (TCAS) is profoundly influenced by the presence of guest molecules and environmental conditions such as pH, leading to a variety of supramolecular structures. nankai.edu.cnnih.gov In the presence of suitable guests, TCAS can form diverse assemblies ranging from discrete capsules to larger aggregates. nih.gov For instance, with the 1,10-phenanthrolinium ion, TCAS forms "bis-molecular" capsules at a pH of 1-2. nih.gov These capsules encapsulate the guest molecule within the combined cavity of two TCAS units.

The conformational flexibility of the TCAS framework, which can be adjusted from C4v to C2v symmetry, allows it to adapt to various guest molecules. nih.gov This adaptability drives the formation of different assembly motifs. Research has shown that depending on the guest molecule, TCAS can assemble into distinct arrangements, including:

Bilayer Arrangements: A common motif where the calixarenes arrange in a tail-to-tail fashion, creating a hydrophobic inner layer and hydrophilic outer surfaces. nankai.edu.cn

Corrugated Bilayers: A variation of the bilayer structure with a wave-like or folded morphology. nankai.edu.cn

Capsules and Tetranuclear Clusters: Discrete, closed structures formed around specific guests or metal ions. nih.gov

Water-Filled Channels: In some crystal structures, the assemblies create channels occupied by water molecules. nankai.edu.cn

The specific guest molecule plays a crucial role in dictating the final architecture. A systematic study using various metal-complex guests demonstrated that the conformation of the TCAS host is disrupted to different extents upon complexation, which in turn perturbs the resulting aggregate structure. nankai.edu.cn This guest-induced conformational change is a key factor in constructing highly complex supramolecular architectures. nankai.edu.cn

Assembly TypeInducing Factor / GuestReference
Bis-molecular Capsule1,10-phenanthrolinium ion (pH 1-2) nih.gov
Bilayer ArrangementMetal 2-DPD complexes nankai.edu.cn
Corrugated BilayerMetal 2-DPD complexes nankai.edu.cn
Water-filled ChannelSpecific guest molecules nankai.edu.cn
Tetranuclear ClustersTransition-metal ions nih.gov

Self-Assembly into Extended Structures and Polymeric Networks

Beyond discrete aggregates, sulfonato-thiacalix nih.govarene is capable of forming well-defined, extended structures and polymeric networks through a combination of non-covalent interactions. These networks can be one-, two-, or three-dimensional and are often constructed using hydrogen bonding, π-π stacking, and metal-ligand coordination. nankai.edu.cntsijournals.com

A notable example is the formation of hydrogen-bonded polymers. In the presence of certain guest molecules, TCAS can adopt a 1,2-alternate conformation, which facilitates the formation of polymeric chains through extensive intermolecular hydrogen bonds. nankai.edu.cn

The coordination with metal ions is a powerful strategy for building robust, extended networks. A structurally authenticated strontium(II) p-sulfonatothiacalix nih.govarene complex demonstrates this principle effectively. tsijournals.com In this structure, the strontium(II) ion is coordinated by oxygen atoms from the sulfonate groups of the TCAS molecule and by water molecules. tsijournals.com This metal-ligand interaction results in the formation of a one-dimensional coordination polymer. tsijournals.com These polymer chains are further assembled into a three-dimensional network through a synergy of hydrogen bonds and offset aromatic-aromatic interactions. tsijournals.com The ability of TCAS to support multinuclear metal clusters, such as di- or penta-nuclear zinc species, can also be used to direct the assembly of larger biomolecules like proteins into ordered crystalline frameworks. nih.govacs.org

Table: Crystallographic Data for a Strontium(II) p-Sulfonatothiacalix nih.govarene Coordination Polymer
ParameterValue
Chemical FormulaC₂₄H₁₄O₂₉S₈Sr₂
Molecular Weight1198.08
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.1084(18)
b (Å)14.284(2)
c (Å)15.007(3)
α (°)89.824(2)
β (°)86.422(2)
γ (°)68.949(2)
Volume (ų)2217.5(6)
Data sourced from a 2006 study by Wang et al. tsijournals.com

Design and Fabrication of Sulfonato-thiacalixnih.govarene-Based Supra-Amphiphiles

Supra-amphiphiles are amphiphilic structures formed through non-covalent interactions between individual molecular components. mdpi.com The inherent structure of sulfonato-thiacalix nih.govarene, with its hydrophilic sulfonate-bearing upper rim and hydrophobic cavity, makes it an ideal platform for designing such systems. Two primary strategies are employed for this purpose.

The first strategy involves the covalent modification of the TCAS scaffold. By grafting hydrophobic alkyl chains onto the lower rim hydroxyl groups, the molecule is transformed into a true amphiphile. nankai.edu.cnresearchgate.net These amphiphilic calixarenes exhibit unique aggregation properties, often forming stable micelles or vesicles in aqueous solutions at very low concentrations. nankai.edu.cn

The second, more versatile strategy involves the non-covalent formation of a host-guest complex that possesses amphiphilic character. mdpi.com In this approach, the TCAS molecule hosts an amphiphilic or hydrophobic guest, such as a surfactant or a drug molecule. The resulting complex behaves as a single supra-amphiphilic unit. For example, the antipsychotic drug chlorpromazine (B137089) has been assembled into nanoparticles when complexed with p-sulfonatocalix nih.govarene. rsc.org Similarly, amphiphilic p-sulfonatocalix nih.govarenes can be embedded into the bilayers of liposomes, creating multifunctional vesicles where the calixarene (B151959) unit provides a negatively charged surface for stability and a recognition site for further functionalization. acs.org These design principles are directly applicable to sulfonato-thiacalix nih.govarene, leveraging its host-guest capabilities to fabricate advanced, functional nanostructures. researchgate.net

Integration into Porous Materials and Covalent Organic Frameworks

The well-defined structure and functional groups of sulfonato-thiacalix nih.govarene make it a valuable building block for the construction of porous materials with tailored properties. Its integration into frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) can create materials with hierarchical porosity, combining the intrinsic cavity of the calixarene with the pores of the larger framework. researchgate.net

Hydrothermal reactions of TCAS with metal cations such as Cu²⁺ or Co²⁺ have been shown to produce two-dimensional layered coordination networks, a type of MOF. researchgate.net In these structures, tetranuclear metal clusters are linked into layers through hydrogen-bonding and π–π interactions, resulting in thermally stable materials. researchgate.net The use of calixarene-based ligands in MOFs opens the possibility of creating hierarchically porous materials, which could be advantageous for applications in selective guest binding and catalysis. researchgate.net

The incorporation of calixarenes into Covalent Organic Frameworks (COFs) represents another promising direction. COFs are crystalline porous polymers built from organic monomers linked by strong covalent bonds. jiangnan.edu.cn By using a calixarene derivative as a functional monomer, it is possible to construct a COF with recognition sites embedded directly within the framework. A molecularly imprinted COF containing calix nih.govarene (MICOF-CX4) has been developed for the specific recognition and extraction of mycotoxins. jiangnan.edu.cn This was achieved by using the calixarene as a host-guest functional monomer, demonstrating that the recognition properties of the macrocycle can be translated into a robust, porous material with high selectivity and adsorption capacity. jiangnan.edu.cn

Furthermore, calixarenes can be integrated into other porous platforms. They have been covalently attached to the surface of mesoporous silica (B1680970) materials like MCM-41 and embedded within electrospun polymer nanofibers. nih.govmdpi.comcnr.it Such modifications can enhance the selectivity of these materials for various guest ions and small molecules, suggesting potential applications in sensing and solid-phase extraction. mdpi.com

Mechanistic Investigations and Computational Studies on Sulfonato Thiacalix 1 Arene

Density Functional Theory (DFT) Calculations for Binding Site Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to sulfonato-thiacalix researchgate.netarene (often abbreviated as TCAS or TC researchgate.netA) to analyze its interactions with various guest molecules, particularly metal cations and organic compounds.

Systematic theoretical studies have been performed on the binding of Group IA, IIA, and f-block metal ions with p-sulfonatothiacalix researchgate.netarene using DFT combined with the Solvation Model based on Density (SMD). beilstein-journals.orgresearchgate.net These calculations show that metal cations induce a pre-organization of the calixarene (B151959) structure upon binding. beilstein-journals.orgresearchgate.net The primary binding site for guest metal cations is consistently identified as the upper rim of the macrocycle, where the sulfonate groups serve as effective anchoring points for the positively charged guests. beilstein-journals.orgresearchgate.net

The geometry of sulfonato-thiacalix researchgate.netarene and its complexes has been optimized using DFT. In its lowest energy state, the molecule typically adopts a cone conformation. nih.gov The cavity size is compatible with various guest molecules. For instance, the distance between opposing oxygen atoms on the lower rim is such that it can easily accommodate molecules like naphthalene (B1677914). nih.gov The interactions stabilizing these host-guest complexes are multifaceted and include π-π stacking, OH-π interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

DFT calculations have also been used to determine complexation energies. For example, in a study involving the interaction of a triphenylpyrylium cation with the related p-sulfonatocalix researchgate.netarene, the calculated complexation energy was -33.19 kcal/mol, indicating very strong binding. pusan.ac.kr Such calculations provide quantitative insight into the strength and nature of the non-covalent interactions that drive complex formation. pusan.ac.kr

Table 1: DFT-Calculated Parameters for Sulfonato-thiacalix researchgate.netarene (TC researchgate.netA) Complexes

Guest CationCalculated Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Calculated Gibbs Free Energy (ΔG) in Water (kcal/mol)Favorable in Water
Na⁺ -244.1-2.1Yes
Rb⁺ -226.3+0.4No
Mg²⁺ -708.9-1.5Yes
Sr²⁺ -640.4+4.9No
La³⁺ -1390.6+11.2No
Lu³⁺ -1445.4-2.3Yes
This table presents calculated Gibbs free energy values for the complexation of p-sulfonatothiacalix researchgate.netarene with various bare metal cations, as determined by DFT/SMD calculations. Data sourced from a 2019 study published in the Beilstein Journal of Organic Chemistry. nih.gov

Molecular Dynamics (MD) Simulations of Host-Guest Systems and Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While MD studies on the parent p-sulfonatocalix researchgate.netarene are numerous chemrxiv.orgscielo.bracs.orgchemrxiv.orgresearchgate.netaip.org, specific MD simulations for the sulfonato-thiacalix researchgate.netarene variant are less frequently reported. However, studies on related thiacalixarene derivatives provide valuable insights.

MD simulations on enzyme-inhibitor complexes involving thiacalix researchgate.netarene derivatives have been performed using programs like NAMD 2.10 to assess the stability of binding models obtained from molecular docking. These simulations help to understand how the inhibitor, and by extension a guest molecule, behaves within the binding pocket over time.

For the more broadly studied p-sulfonatocalix researchgate.netarenes, MD simulations provide a detailed description of the recognition process. chemrxiv.org These simulations are typically run using all-atom, explicit water models with force fields like AMBER/GAFF. chemrxiv.orgchemrxiv.org The simulation protocol generally involves system minimization, heating to a target temperature (e.g., 300K), and a lengthy equilibration phase, followed by a production run from which data is analyzed. chemrxiv.orgchemrxiv.org Such simulations have been used to identify binding sites, characterize the ligand's "walk" on a protein surface, and highlight the importance of specific residues in the binding process. chemrxiv.org They reveal the dynamic nature of the host-guest interaction, which is often driven by electrostatics and the flexibility of the calixarene to adapt to the guest's surface. chemrxiv.org

Free Energy Calculations for Complexation Thermodynamics

Understanding the thermodynamics of complexation is crucial for predicting the stability and spontaneity of host-guest formation. Computational methods, particularly those combined with DFT and MD simulations, allow for the calculation of key thermodynamic parameters like the Gibbs free energy of binding (ΔG).

A combined implicit/explicit solvent treatment has been shown to be a useful approach for modeling these complexes and accurately predicting thermodynamic parameters. beilstein-journals.orgresearchgate.netnih.gov For instance, in the case of the La3+ cation, modeling the complexation of the hydrated metal ion with p-sulfonatocalix researchgate.netarene showed the process to be exergonic, which aligned well with experimental data. beilstein-journals.orgresearchgate.net The calculated free energy value (ΔG) of -8.5 kcal/mol in an aqueous environment was in good agreement with the experimentally determined value of -5.8 kcal/mol. researchgate.net These theoretical calculations provide a powerful tool for predicting the binding affinities and thermodynamic profiles of sulfonato-thiacalix researchgate.netarene complexes.

Molecular Docking Studies for Interaction Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the guest or ligand) when bound to a second (the host or receptor) to form a stable complex. This method is widely used to forecast the interaction mode and binding affinity of sulfonato-thiacalix researchgate.netarene with various guests.

Docking studies have been instrumental in confirming the binding modes suggested by experimental data like NMR spectroscopy. For example, in the complexation of sulfonato-thiacalix researchgate.netarene (TSC4X) with the sunscreen ingredient sulisobenzone (B1217978) (SBZ), molecular docking depicted the most feasible conformation, showing that the unsubstituted aromatic part of SBZ inserts into the host's cavity. rsc.org Similarly, the interaction with naphthalene was studied via docking, which helped visualize the accommodation of the guest molecule within the host cavity based on size compatibility. nih.gov

These studies also elucidate the specific non-covalent forces at play. The complexation between sulfonato-thiacalix researchgate.netarene and guests like fluorescein (B123965) is stabilized by a combination of π-π stacking, OH-π interactions, hydrogen bonding, and van der Waals forces. researchgate.net Docking results consistently identify the most stable conformation of the inclusion complex as the one with the lowest binding energy. rsc.org

Table 2: Molecular Docking Studies of Sulfonato-thiacalix researchgate.netarene (TCAS/TSC4X)

Guest Molecule(s)Key Findings from DockingReference
Fluorescein & M²⁺ ions Supported cooperative interaction of metal ions; identified binding through π-π stacking, OH-π, H-bonding, and van der Waals forces. researchgate.net
Sulisobenzone (SBZ) Showed insertion of the guest's aromatic moiety into the host cavity, corroborating NMR data. Identified the most feasible conformation. rsc.org
Naphthalene (Nap) Demonstrated size compatibility and the docking of the Nap molecule into the TCAS cone-shaped cavity. nih.gov
Thiacalix researchgate.netarene derivatives & Glutathione S-transferase Used to calculate and analyze binding models of enzyme-inhibitor complexes.

Theoretical Modeling of Supramolecular Recognition Mechanisms

Theoretical modeling, integrating results from DFT, MD, and docking, provides a comprehensive understanding of the supramolecular recognition mechanisms of sulfonato-thiacalix researchgate.netarene. These models explain how the host selectively binds to specific guests.

The fundamental recognition mechanism involves the formation of a host-guest inclusion complex. evitachem.com The process is driven by multiple non-covalent interactions, including electrostatic forces, hydrogen bonding, and π-π stacking. researchgate.netevitachem.com DFT studies confirm that the sulfonate groups on the upper rim are the primary interaction sites for cationic guests, acting as electrostatic anchors. beilstein-journals.org

A key feature of thiacalixarenes, as revealed by modeling, is their structural flexibility. nankai.edu.cn The replacement of methylene (B1212753) bridges with sulfur atoms provides a wider, more adaptable cavity compared to traditional calixarenes. nankai.edu.cn This allows sulfonato-thiacalix researchgate.netarene to adjust its conformation to better accommodate a variety of guest sizes and shapes. nankai.edu.cn The sulfur atoms themselves can also act as additional coordination sites, enhancing the complexation ability, particularly with metal ions. researchgate.netnankai.edu.cn

Computational models effectively demonstrate that the mechanism of action involves the initial formation of a complex through non-covalent forces, followed by the stabilization of this complex. evitachem.com In catalytic applications, this stabilization extends to the reaction's transition state, thereby lowering the activation energy. evitachem.com The combination of DFT calculations for energetics and binding site analysis, molecular docking for predicting interaction modes, and MD simulations for observing system dynamics provides a powerful, multi-faceted approach to unraveling the complex supramolecular behavior of sulfonato-thiacalix researchgate.netarene. beilstein-journals.orgnih.gov

Applications of Sulfonato Thiacalix 1 Arene in Chemical Systems

Molecular Sensing and Detection

The inherent structure of sulfonato-thiacalix nih.govarene allows it to act as a receptor, selectively binding with various ions and molecules. This binding can be transduced into a measurable signal, forming the basis of chemical sensors.

Sulfonato-thiacalix nih.govarene and its derivatives have been successfully employed as chemosensors for the selective detection of various metal ions. The sulfur atoms in the thiacalixarene framework and the sulfonate groups on the upper rim play a crucial role in coordinating with metal cations. researchgate.netnih.gov

Researchers have developed colorimetric and fluorescent sensors based on this macrocycle. For instance, a fluorescent sensor functionalized with rhodamine on the lower rim of a thiacalix nih.govarene showed high selectivity for mercury ions (Hg²⁺) in an aqueous environment through an "OFF-ON" fluorescence response. researchgate.net Similarly, a thiacalix nih.govarene-tetra-(quinoline-8-sulfonate) derivative was synthesized and found to be a sensitive and selective "turn-off" fluorescent sensor for cobalt (Co²⁺) ions, with a detection limit in the nanomolar range. nih.gov Another study demonstrated that modifying polydiacetylene vesicles with zwitterionic sulfonate derivatives of thiacalix nih.govarene created a colorimetric sensor with a significant response to lead ions (Pb²⁺). mdpi.com Furthermore, thiacalix nih.govarene immobilized on graphene field-effect transistors (G-FETs) has been shown to selectively detect copper ions (Cu²⁺) with high sensitivity, distinguishing them from other metal ions like Na⁺, Mg²⁺, Ni²⁺, and Cd²⁺. nih.gov

Derivative/SystemTarget IonSensing MechanismDetection LimitKey FindingReference
Thiacalix nih.govarene-rhodamine (TR)Hg²⁺Fluorescence (OFF-ON)3.55 x 10⁻¹³ MHigh selectivity and sensitivity in aqueous media. researchgate.net
Thiacalix nih.govarene-tetra-(quinoline-8-sulfonate) (TCTQ8S)Co²⁺Fluorescence (Turn-off)1.038 x 10⁻⁹ MExhibits high selectivity against other metal ions. nih.gov
Sulfonate thiacalixarene-modified polydiacetylene vesiclesPb²⁺ColorimetricNot specifiedModification with thiacalix nih.govarenes increases the response to lead ions. mdpi.com
Thiacalix nih.govarene-immobilized G-FETCu²⁺Electrical (VDP shift)~1 µMHigh sensitivity and selectivity for Cu²⁺ over other metal ions. nih.gov

The hydrophobic cavity of sulfonato-thiacalix nih.govarene is capable of encapsulating organic guest molecules, a property that is harnessed for their detection. This host-guest interaction is driven by forces such as π-π stacking and hydrophobic interactions. nankai.edu.cn

A notable application is the development of a hydrogel synthesized from graphene oxide and sulfonatocalix nih.govarene, which has been used as a reusable material for the degradation and, implicitly, the detection of organic dyes. nih.gov The encapsulation of the sunscreen ingredient sulisobenzone (B1217978) by p-sulfonatothiacalix nih.govarene has also been studied. rsc.org This complexation, confirmed by various spectroscopic methods, showed a 1:1 stoichiometry and demonstrated that the unsubstituted aromatic part of the sulisobenzone molecule is inserted into the thiacalixarene cavity. rsc.org Such host-guest interactions are fundamental for developing sensors for environmental pollutants and other organic compounds.

HostGuest MoleculeMethod of StudyKey FindingReference
{Graphene Oxide···Sulfonatocalix nih.govarene} hybrid hydrogelOrganic Dyes (e.g., Methylene (B1212753) Blue, Neutral Red, Eosin Yellow)UV-vis spectroscopy, SEMThe hydrogel effectively adsorbs and facilitates the degradation of various organic dyes. nih.gov
p-Sulfonatothiacalix nih.govarene (TSC4X)Sulisobenzone (SBZ)UV-vis, ¹H NMR, ESI-MSForms a stable 1:1 inclusion complex, enhancing the solubility and stability of SBZ. rsc.org

Selective Ion Sensing

Separation Science

The selective binding properties of sulfonato-thiacalix nih.govarene are extensively utilized in separation science, including the extraction of metal ions and the removal of organic pollutants from various media.

Solvent extraction studies have revealed the remarkable ability of thiacalix nih.govarenes and their oxidized derivatives to selectively extract metal ions. The selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net The parent thiacalix nih.govarene, with its soft sulfur bridges, preferentially binds to soft metal ions. researchgate.net In contrast, its sulfonyl-bridged analogue (a hard ligand) shows a preference for hard metal ions by coordinating through the sulfonyl oxygen atoms. researchgate.net The intermediate sulfinyl-bridged derivative can bind to both hard and soft metal ions. researchgate.net This tunability of selectivity based on the oxidation state of the sulfur bridge is a unique characteristic not found in conventional calixarenes. researchgate.net

A polymeric calix nih.govarene has been utilized for the selective extraction of Fe³⁺ from an aqueous solution containing a mixture of Cu²⁺, Ni²⁺, Co²⁺, and Fe³⁺. selcuk.edu.tr Computational studies using density functional theory (DFT) have further elucidated the complex formation between p-sulfonatothiacalix nih.govarene and various metal cations from groups IA, IIA, and f-block, confirming that the sulfonate groups act as primary anchoring points for the positively charged guests. nih.govresearchgate.net

Calixarene (B151959) DerivativeTarget Metal IonsPrinciple of SelectivityKey FindingReference
Thiacalix nih.govareneSoft metal ionsHSAB (soft sulfur bridges)Selectively binds soft metal ions. researchgate.net
Sulfinylcalix nih.govareneHard and soft metal ionsHSAB (sulfinyl O and S)Can bind to a broad range of metal ions. researchgate.net
Sulfonylcalix nih.govareneHard metal ionsHSAB (hard sulfonyl O)Selectively binds hard metal ions. researchgate.net
Polymeric calix nih.govareneFe³⁺ComplexationAchieved selective extraction of Fe³⁺ from a mixture of transition metals. selcuk.edu.tr

The ability of sulfonato-thiacalix nih.govarene to encapsulate organic molecules makes it an effective agent for removing pollutants from water. Its water solubility, combined with its hydrophobic cavity, allows it to act as a molecular container to sequester contaminants. sciopen.com

Thiacalix nih.govarene tetrasulfonate (TCAS) has been shown to be an effective and environmentally friendly agent for removing polycyclic aromatic hydrocarbons (PAHs) from soil via soil washing. sciopen.com The unique structure of TCAS, with its sulfonate groups and sulfur atoms, enhances its solubility and facilitates selective binding with PAHs. sciopen.com In another approach, a hydrogel formed from graphene oxide and sulfonatocalix nih.govarene demonstrated high efficiency in adsorbing and degrading various industrial organic dyes, making it a sustainable and reusable material for water purification. nih.gov The porous structure of the hydrogel effectively traps the dye molecules, which can then be oxidatively degraded. nih.gov

Sulfonato-thiacalix nih.govarenes contribute to the development of advanced membrane technologies for selective transport. They can be incorporated into membrane systems to act as carriers or to create selective channels for ions and molecules. researchgate.net

For example, incorporating sulfonato-calixarenes into graphene oxide (GO) membranes has been shown to create high-speed and highly selective water transport channels. researchgate.net The calixarene's cavity structure, featuring a hydrophilic entrance and a hydrophobic wall, facilitates the preferential permeation of water molecules over ethanol. researchgate.net Amphiphilic p-sulfonatocalix nih.govarenes have also been identified as highly efficient counterion activators for the transport of cationic peptides across lipid bilayer membranes. wiley.comnih.gov The binding of the peptide to the membrane-embedded calixarene forms a charge-neutralized complex with enhanced membrane permeability, a process that can even be controlled by light when photoswitchable groups are attached to the calixarene. nih.govacs.org

Removal of Organic Pollutants from Aqueous Media

Catalysis and Enzyme Mimicry

The unique structural architecture of sulfonato-thiacalix nih.govarene, characterized by a pre-organized cavity, functional sulfonate groups, and sulfur bridges, makes it a molecule of significant interest in the field of catalysis. evitachem.comrsc.org Its ability to act as a host molecule and to coordinate with metal ions allows it to participate in and accelerate chemical reactions, functioning both as an organocatalyst and as a ligand in metallo-catalysis. evitachem.comrsc.org

Organocatalytic Applications (e.g., in organic synthesis)

Sulfonato-thiacalix nih.govarene has been identified as an efficient organocatalyst for various organic transformations. evitachem.com The catalytic activity stems from its ability to form host-guest complexes, which can stabilize transition states during a reaction. evitachem.com The combination of a hydrophobic cavity and hydrophilic sulfonate groups allows it to operate in aqueous media, promoting greener synthesis methods. evitachem.com

Research has shown its effectiveness in promoting reactions such as esterifications and couplings under mild conditions. evitachem.com The reactivity and catalytic efficiency can be influenced by factors including pH, temperature, and the polarity of the solvent. evitachem.com While detailed mechanistic studies for a wide range of reactions are an ongoing area of research, the foundational principle involves the non-covalent encapsulation or interaction of reactants within the calixarene cavity, which lowers the activation energy of the reaction.

The catalytic potential is also highlighted by studies on closely related compounds like p-sulfonic acid calix nih.govarene. This analog has demonstrated considerable capability as an acidic organocatalyst in a variety of reactions, including the one-pot synthesis of pharmaceutically important coumarin (B35378) derivatives under solvent-free conditions, esterification, and Mannich-type reactions. nih.gov The success of these related calixarenes underscores the inherent catalytic potential of the sulfonated calixarene framework.

Metal-Thiacalixnih.govarene Complexes in Catalysis

The sulfur atoms bridging the phenolic units in thiacalix nih.govarenes provide additional and unique coordination sites for metal ions compared to their methylene-bridged counterparts. rsc.orgnankai.edu.cn This feature, combined with the phenolic oxygens, allows sulfonato-thiacalix nih.govarene to act as a versatile ligand, forming stable and structurally defined molecular clusters with various metal ions. rsc.org These metal-thiacalix nih.govarene complexes have shown significant promise in catalysis, particularly in photocatalysis and electrocatalysis. bohrium.com

Thiacalix nih.govarene-based metal clusters can function as catalysts where the capping calixarene ligand can act as a light-absorbing entity for photocatalysis. bohrium.com The unique coordination environment created by the metal-sulfur bonds is favorable for assembling effective catalysts. bohrium.com For instance, high-nuclearity clusters such as a Cd₂₄ cluster supported by thiacalix nih.govarene has demonstrated enhanced activity in photocatalytic water splitting. bohrium.com Similarly, titanium-oxo clusters incorporating thiacalix nih.govarene ligands have been used to create films for perovskite solar cells with improved stability and have shown capabilities in photocatalytic degradation. bohrium.com

The catalytic activity of these complexes is often attributed to the structure of the cluster and the specific coordination of the metal ions. bohrium.com In some cases, the Mₓ-thiacalix nih.govarene subunits can release weakly coordinated molecules, creating active metal sites for catalysis to proceed. bohrium.com

Complex TypeMetal(s)Catalytic ApplicationReference
High-Nuclearity ClusterCdPhotocatalytic Water Splitting bohrium.com
Titanium-Oxo ClusterTiPhotocatalytic Degradation bohrium.com
Lead-Doped Ti-Oxo ClusterTi, PbComponent in Perovskite Solar Cells bohrium.com

Stabilization of Guest Molecules through Encapsulation

One of the most extensively studied applications of sulfonato-thiacalix nih.govarene is its ability to encapsulate guest molecules within its cavity, leading to the formation of stable host-guest inclusion complexes. nih.govrsc.org This encapsulation can significantly alter the physicochemical properties of the guest molecule, leading to enhanced stability, solubility, and modified reactivity. nih.govrsc.org The formation and stability of these complexes are driven by a combination of non-covalent interactions, including hydrophobic interactions, π-stacking, and electrostatic forces between the host and guest. nih.govacs.org

The replacement of methylene bridges with sulfur atoms gives sulfonato-thiacalix nih.govarene a wider, more flexible cavity compared to conventional sulfonated calixarenes. nankai.edu.cnnankai.edu.cn This flexibility allows it to adjust its conformation to better accommodate a diverse range of guest molecules, from small organic compounds to larger dyes and bioactive molecules. nankai.edu.cnacs.org

Detailed research findings have demonstrated the practical benefits of this encapsulation:

Enhanced Solubility and Stability of Riboflavin: The vitamin Riboflavin (RIBO), which has poor aqueous solubility and is sensitive to light, was encapsulated by sulfonato-thiacalix nih.govarene (denoted as TSC4X in the study). nih.gov The resulting 1:1 complex exhibited an aqueous solubility approximately 30 times greater than that of pure RIBO. nih.gov The complex was found to be stable, with a molecular association constant (Kₐ) of 3116.29 ± 0.17 M⁻¹. nih.gov Furthermore, thermogravimetric analysis showed the complex had enhanced thermal stability up to 440 °C. nih.gov

Photostabilization of Sulisobenzone: Sulisobenzone (SBZ), a sunscreen agent prone to degradation upon UV exposure, was successfully stabilized through complexation with sulfonato-thiacalix nih.govarene. rsc.org Spectroscopic studies confirmed that the unsubstituted aromatic part of the SBZ molecule was inserted into the host's cavity. rsc.org This encapsulation resulted in improved aqueous solubility, photostability, and thermal stability for the sunscreen agent. rsc.org

High-Affinity Binding of Cationic Guests: The flexible structure of sulfonato-thiacalix nih.govarene enables it to bind large, conjugated guest molecules with high affinity. nankai.edu.cn Studies on its complexation with phenanthroline-diium guests revealed binding constants on the order of 10⁵ M⁻¹, which is among the highest binding orders reported for this host. nankai.edu.cn This high affinity is attributed to the host's ability to adjust its structure to optimize interactions with the guest. nankai.edu.cn

The selective encapsulation by sulfonato-thiacalix nih.govarene not only stabilizes the guest but can also protect it from the external environment, a property that is highly valuable in fields such as materials science and the development of delivery systems. nih.govrsc.org

Guest MoleculeHostStoichiometry (Host:Guest)Association Constant (Kₛ or Kₐ)Observed Stabilization EffectsReference
Riboflavin (RIBO)p-Sulfonatothiacalix nih.govarene (TSC4X)1:13116.29 ± 0.17 M⁻¹~30x enhanced aqueous solubility; Enhanced thermal stability. nih.gov
Sulisobenzone (SBZ)p-Sulfonatothiacalix nih.govarene (TSC4X)1:1Not specifiedImproved aqueous solubility, photostability, and thermal stability. rsc.org
1,1'-(1,10-Phenanthroline-2,9-diyl)bis(pyridin-1-ium) (DP²⁺)p-Sulfonatothiacalix nih.govarene (STC4A)1:11.15 (± 0.04) x 10⁵ M⁻¹High-affinity binding; Stabilization of the guest in aqueous solution. nankai.edu.cn
1,1'-(4,4'-Bipyridine-1,1'-diyl)bis(pyridin-1-ium) (PPQ²⁺)p-Sulfonatothiacalix nih.govarene (STC4A)1:11.07 (± 0.03) x 10⁵ M⁻¹High-affinity binding; Stabilization of the guest in aqueous solution. nankai.edu.cn

Analytical and Spectroscopic Characterization Techniques for Sulfonato Thiacalix 1 Arene Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the solution-state structure and dynamics of sulfonato-thiacalix nih.govarene complexes. researchgate.net ¹H NMR is particularly valuable for probing host-guest interactions. Upon complexation, changes in the chemical shifts of both the host and guest protons provide direct evidence of inclusion. rsc.orgacs.org For instance, the upfield shift of guest signals often indicates their encapsulation within the hydrophobic cavity of the thiacalixarene. acs.org

Dynamic processes, such as the exchange between free and bound states, can also be monitored. rsc.org Furthermore, two-dimensional NMR techniques, like NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between host and guest protons, offering detailed information about the geometry of the inclusion complex. nih.gov The application of advanced methods, such as those involving residual dipolar couplings (RDCs), has been instrumental in the unambiguous determination of conformations, such as the 1,2-alternate and partial cone conformations, for thiacalixarene derivatives in solution. rsc.org In studies of protein-calixarene interactions, NMR has been used to deduce dynamic complexation where the calixarene (B151959) explores the protein surface. researchgate.netacs.org

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Complexation with Sulfonato-thiacalix nih.govarene

Guest MoleculeHost ProtonGuest ProtonΔδ (ppm)Reference
Sulisobenzone (B1217978)AromaticUnsubstituted AromaticUpfield shift rsc.org
Quinolinium derivativesAromaticQuinolinium ringUpfield shift acs.org
Flavylium (B80283) cationsAromaticFlavylium cationSignificant shifts nih.govacs.org

X-ray Crystallography (Single-Crystal and Powder) for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of sulfonato-thiacalix nih.govarene complexes in the solid state. Single-crystal X-ray diffraction has been employed to authenticate the structures of various complexes, revealing intricate details of molecular interactions. tsijournals.com

These studies have shown that sulfonato-thiacalix nih.govarene can adopt different conformations, such as the common cone, 1,2-alternate, or partial-cone, to accommodate guest molecules. nankai.edu.cn Crystallographic data also illuminates the role of various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, in the formation of supramolecular assemblies. tsijournals.comrsc.org For example, the crystal structure of a Na₂K₄[p-sulfonatothiacalix nih.govarene]·7H₂O complex revealed hydrogen bonding between metal-coordinated water molecules and aromatic π electrons. rsc.org In complexes with proteins, X-ray crystallography has been used to define binding sites and understand how calixarenes mediate protein assembly. nih.govresearchgate.netacs.org

Powder X-ray diffraction (PXRD) is used to confirm the phase purity of crystalline materials and can be compared with patterns calculated from single-crystal data. rsc.orgacs.org It is also a valuable tool for characterizing materials where suitable single crystals cannot be obtained.

Table 2: Selected Crystallographic Data for Sulfonato-thiacalix nih.govarene Complexes

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
Na₂K₄[p-sulfonatothiacalix nih.govarene]·7H₂O--Zigzag metal coordination, π-π stacking, S-π interactions rsc.org
[Sr₂(C₂₄H₁₄O₂₉S₈)]n--One-dimensional polymer, bilayer sheet structure tsijournals.com
TCAS with 4,4′-dipyridiniumTriclinicP1̅1,2-alternate conformation of TCAS nankai.edu.cn
tsclx₄/Zn with cytochrome c--Multinuclear zinc sites, cone conformation of tsclx₄ nih.gov

Mass Spectrometry (e.g., ESI-MS) for Stoichiometry Confirmation

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for determining the stoichiometry of host-guest complexes in the gas phase, which often reflects the solution-state equilibrium. rsc.org This technique is highly sensitive and allows for the direct observation of ions corresponding to the [Host+Guest] complex. By analyzing the mass-to-charge ratio (m/z) of the detected species, the 1:1, 1:2, or other stoichiometries of the complexes can be confirmed. nbu.ac.inresearchgate.net ESI-MS is often used in conjunction with other techniques like UV-Vis titration to provide corroborating evidence for the proposed binding model. rsc.orgresearchgate.net

Table 3: Stoichiometry of Sulfonato-thiacalix nih.govarene Complexes Determined by ESI-MS

Guest MoleculeHostStoichiometry (Host:Guest)Reference
Sulisobenzonep-sulfonatothiacalix nih.govarene1:1 rsc.orgnbu.ac.in
Riboflavinp-sulfonatothiacalix nih.govarene1:1 acs.org
Lanthanide ionsCalix nih.govarene derivativesConfirmed complex formation researchgate.net

UV-Visible and Fluorescence Spectroscopy for Binding Affinity and Detection

UV-Visible and fluorescence spectroscopy are widely used techniques to study the binding affinity and to develop sensing applications based on sulfonato-thiacalix nih.govarene complexes. rsc.orgacs.org The formation of a host-guest complex often leads to changes in the electronic absorption or emission spectra of the guest or host molecule.

In UV-Visible spectroscopy, titration experiments involve monitoring the change in absorbance at a specific wavelength as the concentration of the guest (or host) is systematically varied. semanticscholar.org The appearance of isosbestic points in the spectra is often indicative of a clean equilibrium between two species (e.g., free and complexed guest). semanticscholar.org By fitting the resulting binding isotherm to an appropriate model, the association constant (K) of the complex can be determined. nih.govsemanticscholar.org

Fluorescence spectroscopy offers high sensitivity and is particularly useful when the guest molecule is fluorescent. acs.org Complexation can lead to either quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength. These changes can be used to quantify the binding affinity. nih.govacs.org For example, the binding of flavylium cations to sulfonato-calix nih.govarene has been extensively studied using these methods. acs.orgresearchgate.net

Table 4: Binding Constants (K) Determined by Spectroscopic Methods

Host-Guest SystemTechniqueBinding Constant (K)Reference
Flavylium cations - p-sulfonatocalix nih.govareneUV/Vis, Fluorescence10³ to 10⁴ M⁻¹ nih.gov
Flavylium cation - p-sulfonatocalix nih.govareneUV/Vis, Fluorescence3.5 x 10⁴ M⁻¹ acs.orgresearchgate.net
trans-chalcone - p-sulfonatocalix nih.govareneUV/Vis, Fluorescence40 M⁻¹ acs.orgresearchgate.net

Calorimetric Techniques (e.g., Isothermal Titration Calorimetry) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of binding interactions in solution. cost-nectar.eu In a single experiment, ITC directly measures the heat released or absorbed during the binding process, allowing for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n). nih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a deep understanding of the forces driving the complexation. cost-nectar.eu

ITC has been used to study the binding of various guests, including methyl viologen and proteins, to sulfonato-thiacalix nih.govarenes and related calixarenes. researchgate.netacs.orgnih.gov The thermodynamic data obtained from ITC can reveal whether a binding process is enthalpy-driven, entropy-driven, or both, which is crucial for understanding the nature of the intermolecular interactions. acs.orgsemanticscholar.org

Table 5: Thermodynamic Parameters for Host-Guest Complexation from ITC

Host-Guest SystemKₐ (M⁻¹)ΔH (kJ/mol)TΔS (kJ/mol)Reference
C₈C₁OQ⁺ - SCX4--- acs.org
C₄NH₃⁺ - SCX4--17.916.6 J/mol·K acs.org
C₄mim⁺ - SCX4--33.9-19.0 J/mol·K acs.org
C₁C₄OQ⁺ - SCX4--37.9-19.5 J/mol·K acs.org

Other Spectroscopic and Microscopic Methods (e.g., FT-IR, DSC, SEM, Light Scattering)

A variety of other techniques are employed to provide a comprehensive characterization of sulfonato-thiacalix nih.govarene complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups and to probe changes in vibrational frequencies upon complexation, which can indicate which parts of the molecules are involved in the interaction. rsc.orgtsijournals.comacs.org

Differential Scanning Calorimetry (DSC) analyzes the thermal properties of the complexes, such as melting points and phase transitions, providing information on their thermal stability. rsc.orgnih.govdovepress.comresearchgate.net

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and particle size of solid-state assemblies and materials incorporating sulfonato-thiacalix nih.govarene. acs.orgresearchgate.net

Light Scattering techniques can be used to study the size and aggregation behavior of protein-calixarene complexes in solution. researchgate.netacs.org

Thermogravimetric Analysis (TGA) is employed to examine the thermal stability of the complexes and to study the loss of solvent molecules upon heating. rsc.orgacs.orgresearchgate.net

Together, these diverse analytical and spectroscopic methods provide a detailed and multi-faceted understanding of the structure, binding, and properties of sulfonato-thiacalix nih.govarene and its complexes.

Challenges and Future Research Directions in Sulfonato Thiacalix 1 Arene Chemistry

Overcoming Synthetic Complexities for Advanced Architectures

The synthesis of sulfonato-thiacalix evitachem.comarene and its more complex derivatives is a multi-step process that presents considerable challenges. The foundational thiacalix evitachem.comarene scaffold is typically prepared through the condensation of phenolic units with a sulfur source. evitachem.com This is followed by a sulfonation step, where sulfonate groups are introduced onto the aromatic rings, often using potent sulfonating agents like concentrated sulfuric acid. evitachem.com This process enhances the molecule's water solubility, a critical property for many of its applications. evitachem.com

A primary challenge lies in achieving controlled, high-yield syntheses, particularly when developing advanced architectures with specific functionalities. The inherent reactivity of the thiacalix evitachem.comarene framework allows for chemical modifications at three key locations: the upper rim (the p-positions of the phenol (B47542) units), the lower rim (the phenolic hydroxyl groups), and the bridging sulfide (B99878) atoms. researchgate.net This versatility is a double-edged sword, offering vast possibilities for functionalization but also complicating synthetic routes by creating issues with regioselectivity and the potential for multiple products. tandfonline.comchemrxiv.org

Researchers are focused on developing more refined synthetic methodologies to precisely control the placement of functional groups. This includes the use of protecting groups to selectively functionalize the upper or lower rims and the development of controlled oxidation methods for the sulfur bridges. chemrxiv.orgresearchgate.net The goal is to construct sophisticated molecular motifs, such as those with zwitterionic groups, polymerizable units, or multiple distinct recognition sites, which are essential for advanced applications in sensing, catalysis, and materials science. mdpi.comresearchgate.net The synthesis of asymmetrically substituted calixarenes, where different functional groups are installed on the same molecule, represents a significant frontier in overcoming these synthetic hurdles. tandfonline.comchemrxiv.org

Enhancing Selectivity and Affinity for Specific Targets

A central theme in sulfonato-thiacalix evitachem.comarene research is the enhancement of its binding selectivity and affinity for specific molecular or ionic targets. The replacement of methylene (B1212753) bridges with sulfur atoms endows the thiacalix evitachem.comarene framework with unique characteristics, including a wider and more flexible cavity, lower electron density, and additional coordination sites via the sulfur atoms. researchgate.netnankai.edu.cn These features lead to distinct inclusion behaviors compared to conventional p-sulfonatocalixarenes. nankai.edu.cn

However, studies have shown that p-sulfonatothiacalix evitachem.comarene (STC4A) can exhibit weaker binding affinities for certain guest molecules, such as methyl viologen, when compared to its methylene-bridged counterparts. nankai.edu.cn A significant challenge, therefore, is to rationally design systems that overcome this lower intrinsic affinity. Research has demonstrated that this can be achieved through the careful design of guest molecules that are complementary to the unique features of the STC4A cavity. For instance, a remarkable increase in binding affinity, reaching the order of 10^5 M⁻¹, was achieved with a phenanthroline-diium guest, which is attributed to the flexible structure of STC4A that allows it to adapt to the larger conjugated guest. nankai.edu.cnrsc.org

Key strategies for enhancing selectivity and affinity include:

Upper and Lower Rim Functionalization : Modifying the rims with specific functional groups allows for the introduction of targeted non-covalent interactions, such as electrostatic forces, hydrogen bonding, and π-π stacking, to complement the guest. researchgate.net

Oxidation of Sulfur Bridges : The coordination ability of the macrocycle can be tuned by controlling the oxidation state of the bridging sulfur atoms. Based on the hard and soft acid-base (HSAB) principle, the sulfide bridges (soft) show a preference for soft metal ions, whereas oxidation to sulfonyl groups (hard) results in a preference for hard metal ions. researchgate.net The intermediate sulfinyl groups can bind to both types of ions. researchgate.net

Guest-Induced Fit : The inherent flexibility of the thiacalix evitachem.comarene skeleton allows it to adjust its conformation to better accommodate specific guests, a phenomenon that can be exploited to achieve higher affinity for larger or unconventionally shaped molecules. nankai.edu.cn

The following table presents research findings on the binding affinities of p-sulfonatothiacalix evitachem.comarene (STC4A) with various guest molecules, illustrating the impact of guest structure on complex stability.

HostGuest MoleculeBinding Constant (Kₐ, M⁻¹)Thermodynamic Driving ForceReference
STC4AMethyl Viologen (MV²⁺)~10³Not specified nankai.edu.cn
STC4ADiquat (DQ²⁺)ModerateNot specified nankai.edu.cn
STC4APhenanthroline-diium (DP²⁺)~10⁵Enthalpy-driven nankai.edu.cnrsc.org
STC4ASulisobenzone (B1217978) (SBZ)Strong affinityThermodynamically feasible researchgate.netrsc.org
STC4AFerrocenyl Ammonium (B1175870) GuestsIncreases with alkyl chain lengthNot specified researchgate.net

This table is interactive and can be sorted by column.

These results underscore that a combination of host modification and strategic guest selection is crucial for developing highly selective and affine recognition systems based on sulfonato-thiacalix evitachem.comarene.

Developing Novel Applications in Emerging Fields

The unique properties of sulfonato-thiacalix evitachem.comarene, including its water solubility, versatile functionalization, and distinctive host-guest chemistry, are paving the way for novel applications in several emerging fields. evitachem.comnankai.edu.cn Its established biocompatibility and low toxicity further enhance its potential in biological and environmental contexts. researchgate.netnih.govrsc.org

Biomedical and Pharmaceutical Sciences:

Drug Delivery and Formulation : The ability of sulfonato-thiacalix evitachem.comarenes to encapsulate guest molecules is being explored to improve the properties of pharmaceuticals. For example, they can enhance the aqueous solubility, photostability, and thermal stability of sunscreen agents like sulisobenzone. researchgate.netrsc.org In another application, an amphiphilic derivative was shown to form micelles that stabilize povidone-iodine solutions, improving iodine retention and bactericidal activity for potential use in pharmaceutical formulations. mdpi.com

Inhibition of Pathological Processes : Researchers have proposed using water-soluble thiacalix evitachem.comarene derivatives to inhibit the amyloid fibrillation of proteins, such as hen egg-white lysozyme (B549824), which is relevant to neurodegenerative diseases. researchgate.net The macrocycles form stable complexes with the protein, protecting its native structure. researchgate.net

Anticancer Agents : Functionalized thiacalixarenes are being investigated as potential anticancer agents, adding to the growing arsenal (B13267) of bioactive macrocycles. mdpi.com

Advanced Materials and Supramolecular Chemistry:

Catalysis : Thiacalix evitachem.comarene-supported molecular clusters and coordination cages are being developed for catalytic applications. researchgate.netbohrium.com These architectures can provide unique reaction environments, enhancing catalytic activity and selectivity for processes like photocatalytic water splitting. bohrium.com

Sensors : The macrocycle is a versatile platform for creating chemical sensors. Polydiacetylene vesicles modified with sulfonato-thiacalixarene derivatives have been developed as colorimetric sensors for detecting lead ions in aqueous solutions. mdpi.com

Functional Materials : Sulfonato-thiacalix evitachem.comarenes are used as building blocks to construct complex supramolecular assemblies, including water-filled channels and hydrogen-bonded polymers. nankai.edu.cn They are also used to functionalize other materials, such as mesoporous silica (B1680970), to create hybrid materials with tailored properties. mdpi.com

Environmental Remediation:

Pollutant Removal : The host-guest properties of thiacalixarene tetrasulfonate are being harnessed for environmental cleanup. It has been shown to effectively extract polycyclic aromatic hydrocarbons (PAHs) from contaminated soil through a washing process, forming inclusion complexes that aid in the desorption of the pollutants. researchgate.netsciopen.com Similarly, resins containing p-sulfonatothiacalix evitachem.comarenes have been used for the efficient removal of lead (Pb²⁺) ions from water. mdpi.com

The continued development of these applications relies on a deeper understanding of the fundamental chemistry of sulfonato-thiacalix evitachem.comarene and the ability to synthesize new derivatives with precisely tailored functions.

Bridging Computational and Experimental Studies for Deeper Understanding

A powerful synergy between computational and experimental methods is proving essential for advancing the field of sulfonato-thiacalix evitachem.comarene chemistry. This integrated approach provides a much deeper and more comprehensive understanding of the complex molecular recognition phenomena, thermodynamic origins, and dynamic behaviors that are difficult to ascertain using either method alone. nankai.edu.cn

Computational Approaches: Theoretical studies, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer invaluable molecular-level insights.

DFT Calculations : These are widely used to model the structures of host-guest complexes, predict the most stable conformations, and calculate thermodynamic parameters such as the Gibbs free energy of complex formation. beilstein-journals.orgnih.gov This allows researchers to computationally screen potential guests and understand the energetics of binding in both the gas phase and aqueous environments. beilstein-journals.orgnih.gov

MD Simulations : All-atom, explicit water MD simulations are particularly powerful for studying the dynamic interactions between sulfonato-thiacalix evitachem.comarenes and large biomolecules like proteins. chemrxiv.orgnih.gov These simulations can identify binding sites, reveal the key amino acid residues involved in recognition, and capture the dynamic "walking" of the macrocycle on a protein surface. chemrxiv.orgchemrxiv.org Methods like the attach-pull-release (APR) can even provide binding free energy values that show quantitative agreement with experimental data. chemrxiv.orgchemrxiv.org

Experimental Validation and Characterization: A diverse suite of experimental techniques is employed to validate theoretical predictions and provide tangible data on these systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like ¹H NMR, 2D NMR, and Saturation Transfer Difference (STD) NMR are cornerstones for confirming the formation of host-guest complexes in solution and elucidating the binding geometry. nankai.edu.cnresearchgate.netrsc.orgwiley.com For example, upfield shifts of guest protons upon complexation provide clear evidence of inclusion within the macrocycle's aromatic cavity. researchgate.net

Isothermal Titration Calorimetry (ITC) : ITC provides direct measurement of the key thermodynamic parameters of binding, including the binding constant (Kₐ), enthalpy (ΔH°), and entropy (TΔS°), which reveals the driving forces behind complexation. researchgate.netresearchgate.net

Spectroscopic and Structural Methods : UV-visible spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely used to characterize the complexes in solution and in the solid state. researchgate.netrsc.orgnankai.edu.cn

The integration of these approaches is a recurring theme in recent literature. For instance, in the study of sulisobenzone encapsulation, molecular docking studies first predicted the most feasible binding mode, which was subsequently confirmed by FT-IR and ¹H NMR spectroscopic data. researchgate.netrsc.org Similarly, computational studies on the complexation of metal cations with sulfonato-thiacalix evitachem.comarene help to rationalize and predict the thermodynamic parameters that can be probed experimentally. beilstein-journals.orgnih.gov This bridging of computational and experimental worlds is crucial for moving beyond simple characterization to the rational design of sulfonato-thiacalix evitachem.comarene systems for targeted, high-performance applications.

Conclusion

Summary of Key Advancements in Sulfonato-thiacalixmdpi.comarene Research

The journey of sulfonato-thiacalix mdpi.comarene, a water-soluble derivative of thiacalix mdpi.comarene, marks a significant evolution in supramolecular chemistry. evitachem.comnih.gov Its development was a direct response to the need for host molecules that function effectively in aqueous environments, crucial for many biological and environmental applications. mdpi.comnankai.edu.cn The initial synthesis of thiacalixarenes in 1997, which involved replacing methylene (B1212753) bridges with sulfur atoms, created a unique molecular framework with a wider cavity, greater flexibility, and novel electronic properties compared to conventional calixarenes. nankai.edu.cn The subsequent introduction of sulfonate groups to create p-sulfonatothiacalix mdpi.comarene (STC4A) enhanced its water solubility, paving the way for extensive research into its host-guest chemistry. evitachem.com

Key advancements in the research of sulfonato-thiacalix mdpi.comarene can be summarized across several domains:

Synthesis and Functionalization: The primary synthetic route involves the direct sulfonation of p-tert-butylthiacalix mdpi.comarene. oup.com This foundational method has enabled the production of a highly water-soluble host molecule. Further advancements have focused on the chemical modification of the sulfur bridges, such as oxidation to sulfinyl and sulfonyl groups, which alters their complexation abilities. sciopen.com

Molecular Recognition and Host-Guest Chemistry: A significant body of research has explored the remarkable ability of sulfonato-thiacalix mdpi.comarene to form stable host-guest complexes. evitachem.com Its flexible structure allows it to adapt to various guest molecules, from small organic compounds to larger biomolecules. nih.govnankai.edu.cn Notably, it has demonstrated a high affinity for phenanthroline-diium guests, achieving binding constants in the order of 10^5 M-1. nankai.edu.cnrsc.org The primary driving forces for this complexation are a combination of hydrophobic interactions, π-stacking, and electrostatic interactions. sciopen.comnankai.edu.cn The inherent flexibility of the thiacalix mdpi.comarene scaffold allows it to adjust its cavity to accommodate guests of different sizes and shapes, sometimes splaying its aromatic rings to change its conformation from C4v to C2v symmetry. nih.govnankai.edu.cn

Self-Assembly and Nanomaterials: Sulfonato-thiacalix mdpi.comarene has proven to be an excellent building block for creating complex supramolecular structures. nankai.edu.cn Researchers have successfully constructed various structural motifs, including capsules, molecular clefts, and tetranuclear clusters, through the self-assembly of the macrocycle, often in the presence of metal ions and suitable guest molecules. nih.gov These assemblies can form diverse arrangements in the solid state, such as bilayer arrangements and corrugated bilayers, influenced by the nature of the guest molecule. nankai.edu.cn

Catalysis: The unique structural and electronic properties of sulfonato-thiacalix mdpi.comarene have led to its use in catalysis. It has been employed as an organocatalyst to promote organic reactions like esterifications under mild conditions. evitachem.com Furthermore, thiacalix mdpi.comarene-supported metal clusters have shown promise in both photocatalysis and electrocatalysis, where the macrocycle acts as a ligand to create catalytically active sites. bohrium.com

Biological and Environmental Applications: The low toxicity and high biocompatibility of sulfonated calixarenes have made them attractive for biological applications. mdpi.comresearchgate.net Sulfonato-thiacalix mdpi.comarene has been investigated for its potential in drug delivery systems, its ability to inhibit protein fibrillation, and its role in mediating protein assembly. evitachem.comnih.govnih.gov For instance, it can form stable complexes with proteins like lysozyme (B549824), protecting them from fibrillation. nih.gov In the environmental field, it has been demonstrated as an effective agent for soil washing to remove toxic polycyclic aromatic hydrocarbons (PAHs) by encapsulating them within its hydrophobic cavity. sciopen.com

Table 1: Key Research Advancements and Applications of Sulfonato-thiacalix mdpi.comarene

Area of Advancement Key Finding/Application Significance Citations
Synthesis Development of direct sulfonation methods for p-tert-butylthiacalix mdpi.comarene. Enabled the creation of a highly water-soluble host molecule for aqueous applications. oup.com
Host-Guest Chemistry High affinity (K~10^5 M-1) for phenanthroline-diium guests. Demonstrates strong and selective binding capabilities in water. nankai.edu.cnrsc.org
Structural Flexibility Ability to change conformation (e.g., from C4v to C2v) to fit guests. Highlights its adaptability as a versatile molecular receptor. nih.govnankai.edu.cn
Supramolecular Assembly Formation of diverse structures like capsules, clusters, and bilayers. Provides a platform for constructing complex, functional nanomaterials. nih.govnankai.edu.cn
Catalysis Use as an organocatalyst and as a support for metal cluster catalysts. Opens avenues for green chemistry and novel catalytic systems. evitachem.combohrium.com
Biological Applications Inhibition of protein fibrillation and mediation of protein assembly. Shows potential for treating amyloid-related diseases and creating biomaterials. nih.govnih.gov
Environmental Remediation Effective removal of polycyclic aromatic hydrocarbons (PAHs) from contaminated soil. Offers a novel, environmentally friendly solution for soil remediation. sciopen.com

Outlook on the Continued Significance of Sulfonato-thiacalixmdpi.comarene in Supramolecular Chemistry and Materials Science

The future of sulfonato-thiacalix mdpi.comarene research appears bright and multifaceted, with its significance poised to grow in both fundamental supramolecular chemistry and applied materials science. Its unique combination of a pre-organized, yet flexible, cavity, water solubility, and rich host-guest chemistry provides a robust platform for future innovations. nankai.edu.cnnankai.edu.cn

In supramolecular chemistry , the focus will likely shift towards designing more complex and functional systems. The guest-induced conformational changes of the sulfonato-thiacalix mdpi.comarene framework will continue to be a fertile ground for research, enabling the construction of sophisticated molecular switches and responsive materials. nih.govnankai.edu.cn The ability to form intricate self-assembled structures, including metal-organic clusters and cages, will be further exploited to create nano-reactors, where the confined space of the host can influence reaction pathways and selectivity. nih.govbohrium.com There is significant potential in exploring ternary systems, where the macrocycle, a primary guest, and a secondary guest (like a metal ion) interact cooperatively, leading to advanced sensing and recognition capabilities. erpublication.org

In materials science , the application of sulfonato-thiacalix mdpi.comarene is expected to expand considerably. Its role as a building block for functional materials is just beginning to be fully realized. nih.gov The development of thiacalixarene-based polymers and frameworks could lead to new materials for gas storage, separation technologies, and advanced sensors. Its proven efficacy in environmental remediation for removing organic pollutants from water and soil suggests a promising future in developing large-scale, sustainable cleanup technologies. sciopen.com

The intersection with biology and medicine remains one of the most promising frontiers. The established biocompatibility and low toxicity of sulfonated calixarenes are critical advantages. mdpi.comnankai.edu.cnresearchgate.net Future research will likely focus on designing highly specific drug delivery vehicles that can target particular cells or respond to specific biological triggers. evitachem.com Its demonstrated ability to interact with proteins and inhibit amyloid fibrillation opens up therapeutic possibilities for neurodegenerative diseases. researchgate.netnih.gov Furthermore, the use of sulfonato-thiacalix mdpi.comarene in conjunction with metal ions to direct protein assembly could become a powerful tool for creating ordered protein frameworks, or biomaterials with novel properties and functions. nih.gov

In essence, sulfonato-thiacalix mdpi.comarene is more than just a substitute for conventional calixarenes; it is a unique molecular tool with intrinsic properties that will continue to drive innovation. nankai.edu.cn Its continued study will undoubtedly lead to a deeper understanding of molecular recognition in water and the creation of advanced materials that address critical challenges in catalysis, environmental science, and medicine.

Q & A

Q. What are the key synthesis protocols for sulfonato-thiacalix[4]arene derivatives, and how do functionalization strategies impact their structural properties?

this compound derivatives are typically synthesized via selective sulfonation at the upper or lower rim of the macrocycle. A common approach involves reacting thiacalix[4]arene with sulfonating agents like sulfuric acid derivatives under controlled conditions. For example, benzene sulfonyl-linked derivatives are prepared by coupling sulfonyl chlorides with hydroxyl or amine groups on the thiacalix[4]arene scaffold . Functionalization at the bridging sulfur atoms or aromatic rings introduces additional binding sites, which can alter cavity size and conformational flexibility. Comparative studies with classical calix[4]arenes reveal that the 15% larger ring size of thiacalix[4]arene reduces intramolecular hydrogen bonding, enabling dynamic conformational changes . Key analytical tools for verifying synthesis include 1H^{1}\text{H}/13C^{13}\text{C} NMR, FT-IR, and MALDI-TOF mass spectrometry .

Q. Which characterization techniques are critical for confirming the conformation and purity of this compound derivatives?

X-ray crystallography is the gold standard for resolving conformational details, such as the "cone" or "partial cone" arrangements of the macrocycle. When crystallization is challenging (e.g., due to solubility issues), 13C^{13}\text{C} NMR signals at ~31 ppm can confirm a cone conformation by analyzing bridging methylene groups . Elemental analysis and FT-IR validate functional group incorporation, while fluorescence spectroscopy (e.g., dansyl-tagged derivatives) probes electronic properties and host-guest interactions . For purity assessment, HPLC coupled with high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. How can this compound derivatives be optimized for selective fluorometric sensing of agrochemicals like sulfosulfuron?

Designing fluorometric sensors requires:

  • Functionalization : Introducing fluorophores (e.g., dansyl groups) or electron-withdrawing substituents to enhance photophysical properties. Benzene sulfonyl linkages improve selectivity for sulfonamide-containing analytes .
  • Theoretical Modeling : Density Functional Theory (DFT) calculations predict binding affinities and electronic transitions. For sulfosulfuron detection, simulations should focus on sulfonyl-urea interactions with the macrocycle’s cavity .
  • Validation : Fluorometric titrations with Stern-Volmer analysis quantify quenching efficiency, while Job’s plot experiments determine binding stoichiometry . Cross-reactivity studies with structurally similar compounds (e.g., other sulfonylureas) are essential to confirm selectivity .

Q. What methodological considerations are critical when evaluating this compound’s inhibition of Na+^++,K+^++-ATPase activity?

Kinetic assays using purified enzyme preparations should:

  • Measure VmaxV_{\text{max}} and KmK_m : Non-competitive inhibition (as seen with calix[4]arene C-1130) reduces VmaxV_{\text{max}} without affecting KmK_m, suggesting binding to allosteric sites .
  • Control for Chelation Effects : Use EDTA to rule out metal-ion sequestration by the macrocycle.
  • Validate Specificity : Compare inhibition profiles with other ATPases (e.g., Ca2+^{2+}-ATPase) to confirm target selectivity. Structural analogs (e.g., lower-rim sulfonated vs. upper-rim modified derivatives) can identify key functional groups driving inhibition .

Q. How can researchers reconcile conflicting data on this compound’s binding behavior in aqueous vs. gas-phase environments?

Conflicting binding data often arise from environmental factors:

  • Solvent Effects : In aqueous solutions, hydrophobic interactions dominate, while gas-phase studies highlight enthalpy-driven binding. Computational studies (MD simulations) can model solvation effects and entropy-enthalpy trade-offs .
  • Conformational Flexibility : Thiacalix[4]arene’s larger cavity allows dynamic adjustments absent in rigid calix[4]arenes. Comparative NMR or XRD studies under varied conditions (e.g., pH, ionic strength) clarify structural adaptability .
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics in solution, complemented by gas-phase mass spectrometry .

Q. What strategies enhance the stability of this compound-functionalized nanomaterials for sensing applications?

For hybrid materials (e.g., Au nanorods functionalized with thiacalix[4]arene):

  • Multipodal Anchoring : Covalent grafting via four carbon–gold bonds improves stability, as shown by Raman and XPS studies .
  • Surface Functionalization : Introduce hydrophilic sulfonate groups to prevent aggregation in aqueous media.
  • Theoretical Modeling : DFT simulations predict electronic interactions between the macrocycle and nanomaterial surface, guiding rational design . Stability tests should include prolonged exposure to solvents, UV radiation, and thermal stress.

Methodological Best Practices

  • Data Contradiction Analysis : Use PICO/FINER frameworks to isolate variables (e.g., synthesis conditions, solvent systems) when resolving discrepancies .
  • Peer Review : Pre-submission validation via tools like the "FINER" criteria ensures questions are novel, feasible, and ethically sound .
  • Reporting Standards : Follow IMRaD structure with hypothesis-driven abstracts (<200 words) and appendices for raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.